3-Hydroxy-3-methylcyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHQJYZGSYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717722 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-86-5 | |
| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid
A crucial starting material for the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid is 3-oxocyclobutanecarboxylic acid. Several methods for its preparation have been reported. One common approach involves the hydrolysis of a dicyano cyclobutanone derivative.
Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is based on the hydrolysis of 3,3-dicyano cyclobutanone.
-
Step 1: Reaction Setup
-
A suspension of 3,3-dicyano cyclobutanone (97.1 g, 0.5 mol) is prepared in 420 mL of 6M aqueous hydrochloric acid (2.5 mol).
-
-
Step 2: Reflux
-
The mixture is heated to reflux at a temperature of 70-100°C for 24 hours.
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, the mixture is evaporated to dryness.
-
Toluene (500 mL) and water (100 mL) are added to the residue for washing.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product.
-
-
Step 4: Purification
-
The crude 3-oxocyclobutanecarboxylic acid is purified by recrystallization from methyl tertiary butyl ether to obtain the pure product.[1]
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Synthesis of this compound via Grignard Reaction
The conversion of the keto group in 3-oxocyclobutanecarboxylic acid to a tertiary alcohol can be effectively achieved through a Grignard reaction. This method allows for the introduction of a methyl group and the formation of the desired this compound. The reaction yields a mixture of cis- and trans-diastereomers.[2]
Experimental Protocol: Grignard Reaction
-
Step 1: Preparation of Grignard Reagent
-
Methylmagnesium bromide (or a similar methylating Grignard reagent) is prepared in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions.
-
-
Step 2: Reaction with the Ketone
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A solution of 3-oxocyclobutanecarboxylic acid in an anhydrous ether solvent is cooled in an ice bath.
-
The prepared Grignard reagent is added dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained.
-
-
Step 3: Quenching and Work-up
-
After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure completion.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
-
Step 4: Isolation and Purification
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid.[2]
-
Further purification can be achieved through techniques such as column chromatography to separate the diastereomers if required.
-
Quantitative Data
The following table summarizes the reported yield for the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Hydrolysis | 3,3-dicyano cyclobutanone | 3-oxocyclobutanecarboxylic acid | 92% | [1] |
Note: Specific yields for the Grignard reaction to form this compound were not detailed in the provided search results, as the context was a proposed synthetic methodology.[2]
Synthetic Pathway Visualization
The following diagram illustrates the two-step synthesis of this compound from 3-oxocyclobutanecarboxylic acid.
Caption: Synthetic route to this compound.
References
3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS number 16286-86-5
An In-depth Technical Guide on 3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS: 16286-86-5)
This technical guide provides a comprehensive overview of this compound, a unique cyclobutane derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and spectroscopic profile, and discusses its potential applications as a structural motif in medicinal chemistry.
Chemical and Physical Properties
This compound is a white crystalline or powdery solid at room temperature.[1] It is soluble in water and some organic solvents.[1] The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, resulting in a rigid, puckered conformation that is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference / Note |
| CAS Number | 16286-86-5 | [1][4] |
| Molecular Formula | C₆H₁₀O₃ | [1][4] |
| Molar Mass | 130.14 g/mol | [1][4] |
| Appearance | White crystalline or powdery solid | [1] |
| Melting Point | ~150-155 °C | [1] |
| Boiling Point | 270.4 ± 33.0 °C | [1][4] (Predicted) |
| Density | 1.319 ± 0.06 g/cm³ | [1][4] (Predicted) |
| pKa | 4.55 ± 0.40 | [1][4] (Predicted) |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][4] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic addition of a methyl group to a ketone precursor. A detailed experimental protocol for the synthesis of the cis-diastereomer via a Grignard reaction is provided below, adapted from the literature.[5]
Experimental Protocol: Grignard Synthesis of (cis)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid[5]
Materials:
-
3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (35.14 mL)
-
3M Methylmagnesium chloride (CH₃MgCl) solution in THF (7.30 mL, 22 mmol, 2.2 equiv.)
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2M Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Aqueous Sodium Chloride (NaCl) solution (brine)
Procedure:
-
To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g) and anhydrous THF (35.14 mL).
-
Stir the solution at room temperature for 5 minutes.
-
Cool the reaction mixture to -32°C using a cryocooler.
-
Using an addition funnel, add the 3M solution of methylmagnesium chloride in THF dropwise over 30 minutes, maintaining the temperature at -32°C.
-
After the addition is complete, allow the solution to warm to 22°C (room temperature) and stir overnight (approximately 24 hours).
-
Cool the mixture to 5°C in an ice bath.
-
Quench the reaction by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.
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Allow the mixture to warm to room temperature and continue stirring for an additional 45 minutes.
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Check the pH of the solution to ensure it is acidic (pH < 6).
-
Extract the product from the aqueous layer with dichloromethane (~10 mL x 3).
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Combine the organic layers and wash with aqueous NaCl solution.
-
Concentrate the organic phase in vacuo to yield the product.
The synthesis workflow is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data: Experimental ¹H NMR data for the cis-diastereomer has been reported as follows (400 MHz, CD₃OD):[5]
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δ 2.65 ppm (pentet, J= 8.5 Hz, 1H)
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δ 2.34-2.26 ppm (m, 3H)
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δ 2.26-2.18 ppm (m, 2H)
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δ 1.33 ppm (s, 3H)
Predicted ¹³C NMR Data: Based on typical chemical shift ranges for similar functional groups, the following ¹³C NMR shifts are predicted.[6][7] The carboxyl carbon is expected to be the most downfield signal, while the methyl carbon will be the most upfield.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Feature | Observed / Predicted Value | Reference / Note |
| ¹H NMR | CH (on carboxyl-bearing carbon) | δ 2.65 ppm | [5] |
| CH₂ (cyclobutane ring) | δ 2.34-2.18 ppm | [5] | |
| CH₃ (methyl group) | δ 1.33 ppm | [5] | |
| ¹³C NMR (Predicted) | C=O (Carboxyl) | ~170 - 185 ppm | [6][8] |
| C-OH (Tertiary alcohol) | ~65 - 85 ppm | General Range | |
| CH (on carboxyl-bearing carbon) | ~40 - 55 ppm | General Range | |
| CH₂ (cyclobutane ring) | ~30 - 45 ppm | General Range | |
| CH₃ (methyl group) | ~20 - 30 ppm | General Range | |
| IR (Predicted) | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | [9][10] |
| O-H stretch (Alcohol) | ~3200 - 3600 cm⁻¹ (broad) | General Range | |
| C=O stretch (Carboxylic Acid) | ~1700 - 1725 cm⁻¹ (strong, sharp) | [9][10] | |
| C-O stretch | ~1210 - 1320 cm⁻¹ | [11] | |
| O-H wag (Carboxylic Acid) | ~900 - 960 cm⁻¹ (broad) | [11] |
The diagram below illustrates the logical relationship between the compound's functional groups and their expected spectroscopic signals.
Caption: Correlation of functional groups with expected spectroscopic signals.
Role in Drug Discovery and Development
While specific biological activity for this compound has not been reported, the cyclobutane scaffold it contains is of considerable interest in drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can be used to:
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Conformationally Restrict Molecules: Locking a molecule into its most active conformation can lead to increased potency and selectivity for its biological target.[1][2]
-
Serve as an Aryl Isostere: Replacing a phenyl ring with a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties.[2]
-
Improve Metabolic Stability: The cyclobutane core is generally inert to metabolic degradation, which can increase the half-life of a drug.[2]
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Explore Novel Chemical Space: The unique geometry of cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with protein binding pockets.[1][3]
This compound, with its carboxylic acid and tertiary alcohol functionalities, serves as a versatile building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the hydroxyl group offers a site for further modification or hydrogen bonding interactions within a target protein. It has been identified as a building block for the development of protein degraders, a novel therapeutic modality.[12]
Safety and Handling
No significant toxicity or hazards have been reported for this compound.[1][4] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes, as well as inhalation, should be avoided.[1][4]
Conclusion
This compound is a valuable synthetic intermediate characterized by its rigid cyclobutane core. While it may not possess intrinsic biological activity, its utility as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications is clear. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers aiming to incorporate this unique structural motif into their discovery programs. The continued exploration of cyclobutane-containing molecules holds promise for the development of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chembk.com [chembk.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. calpaclab.com [calpaclab.com]
Unveiling the Nomenclature of 3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, precise communication is paramount. This necessitates a thorough understanding of the various synonyms and identifiers for chemical compounds. This technical guide provides a detailed overview of the nomenclature for 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid, a molecule of interest in various research domains.
Systematic and Common Synonyms
The compound with the systematic name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid is also known by a number of alternative names. These synonyms are crucial for comprehensive literature searches and clear communication within the scientific community. The primary synonym, which omits the locant for the carboxylic acid group, is 3-Hydroxy-3-methylcyclobutanecarboxylic acid[1][2]. The Chemical Abstracts Service (CAS) has assigned the registry number 16286-86-5 to this compound[1][3].
In addition to these systematic and common names, various chemical databases and suppliers have assigned specific identifiers to this molecule. These include CTK8B4683 and ANW-45883[4].
Below is a table summarizing the known synonyms and identifiers for 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid.
| Type | Identifier | Source/Notes |
| Systematic Name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | IUPAC Nomenclature |
| Common Synonym | This compound | [1][2] |
| CAS Registry Number | 16286-86-5 | Chemical Abstracts Service[1][3] |
| Database Identifier | CTK8B4683 | ChemicalRegister[4] |
| Database Identifier | ANW-45883 | ChemicalRegister[4] |
| PubChem CID | 55302349 | [5] |
Visualizing the Nomenclature
To clarify the relationships between the core chemical structure and its various identifiers, the following diagram has been generated.
References
Core Tenets of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in Modern Drug Discovery: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, focusing on its role and applications within the realms of contemporary drug discovery and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's primary utility not as a standalone bioactive agent, but as a sophisticated structural building block. We will explore its application in the rapidly advancing field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs), and its use in the construction of diverse chemical libraries for screening against high-value targets such as kinases. This guide will present the underlying chemical principles that make this molecule a valuable tool and illustrate key concepts with detailed diagrams.
Introduction: A Building Block, Not a Biological Effector
This compound is a unique carbocyclic compound that has garnered significant interest in the pharmaceutical and biotechnology sectors. However, extensive investigation reveals that its value does not lie in inherent biological activity. Instead, its rigid, three-dimensional structure and bifunctional nature (possessing both a hydroxyl and a carboxylic acid group) make it an exemplary scaffold and linker component for the synthesis of complex, biologically active molecules. Its primary application is as a specialized building block, offering medicinal chemists a tool to create novel therapeutics with precisely controlled spatial arrangements of pharmacophoric elements.
The puckered conformation of the cyclobutane ring provides a level of rigidity that is highly sought after in drug design.[1][2] This conformational restriction can help to pre-organize the presentation of functional groups to a biological target, potentially leading to enhanced potency and selectivity.[2] This guide will focus on two key areas where this building block is making a significant impact: Targeted Protein Degradation and the generation of screening libraries.
The Role of this compound in Targeted Protein Degradation (TPD)
Targeted Protein Degradation is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins from the cell, rather than simply inhibiting their function.[3] One of the most prominent TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs).
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The PROTAC functions by forming a ternary complex between the target protein and the E3 ligase, which then leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][4]
The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex.[5][6] this compound is an ideal building block for incorporation into these linkers. Its defined stereochemistry and rigid structure can help to control the distance and orientation between the two ends of the PROTAC, which is crucial for optimal degradation efficacy.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Application in the Generation of Chemical Libraries for Drug Screening
The discovery of novel drugs often begins with the screening of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. The diversity and quality of these libraries are paramount to the success of such campaigns. This compound serves as an excellent starting point for the synthesis of focused libraries of three-dimensional fragments.
The rigid cyclobutane core allows for the precise positioning of substituents in space, exploring a greater volume of chemical space compared to flat, aromatic compounds that are over-represented in many screening collections.[7] By derivatizing the hydroxyl and carboxylic acid functional groups of this compound, a diverse set of amides, esters, and other analogues can be rapidly synthesized. This approach is particularly valuable for targets like kinases, where specific interactions in defined pockets are key to achieving potency and selectivity.
The following diagram illustrates a generalized workflow for the use of a building block like this compound in the generation of a chemical library for screening.
Synthesis and Availability
This compound is commercially available from various chemical suppliers, facilitating its direct use in research and development. For custom synthesis or analogue development, several synthetic routes have been described in the literature. A common approach involves the Grignard reaction of a methylmagnesium halide with a 3-oxocyclobutanecarboxylic acid derivative, followed by appropriate workup and purification. The stereochemistry of the final product (cis or trans isomers) can often be controlled or separated by chromatographic techniques.
Conclusion
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Scaffold: An In-Depth Technical Guide to its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a validated scaffold in modern medicinal chemistry. Its inherent ring strain results in a unique, puckered three-dimensional conformation that offers distinct advantages in drug design.[1][2][3][4] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, enhancing potency and selectivity while often improving metabolic stability.[1][2][4][5][6] This guide explores the core therapeutic applications of cyclobutane derivatives, focusing on oncology and virology, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction: The Unique Properties of the Cyclobutane Ring
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This strain is not a liability but a key feature, forcing the ring into a non-planar, puckered conformation.[2] This distinct three-dimensional structure provides medicinal chemists with a powerful tool to:
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Impose Conformational Restriction: By replacing flexible alkyl chains or larger rings, the cyclobutane moiety can lock a molecule into a specific shape that is optimal for binding to a biological target, thereby increasing potency and reducing off-target effects.[1][4][7]
-
Enhance Metabolic Stability: The cyclobutane core can be used to block sites of metabolism. For instance, replacing a metabolically vulnerable group with a cyclobutane ring can significantly increase a drug's half-life.[1][2][4][5][6] The strategic placement of fluorine on the cyclobutane ring, as seen in Ivosidenib, is a key example of enhancing metabolic stability.[2][5]
-
Serve as a Bioisostere: The cyclobutane ring can act as a non-classical bioisostere for other groups, such as alkenes or phenyl rings, maintaining or improving biological activity while altering physicochemical properties.[1][4]
-
Enable Precise Vectorial Projection: The puckered geometry allows for the precise spatial arrangement of substituents, directing them into specific pockets of a target protein to form favorable interactions.[7]
These properties have led to the successful development of several marketed drugs containing a cyclobutane ring, including the anticancer agent Carboplatin, the androgen receptor antagonist Apalutamide, and the antiviral Lobucavir.[2][5][8]
Therapeutic Applications in Oncology
Cyclobutane derivatives have shown significant promise in oncology, from classical platinum-based chemotherapy to modern targeted therapies.[5]
Platinum-Based Antineoplastics: Carboplatin
Carboplatin is a cornerstone of cancer chemotherapy, used in the treatment of ovarian, lung, head and neck, and other cancers.[1][3][5] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a more favorable safety profile with reduced nephrotoxicity.[2][5]
Mechanism of Action: DNA Crosslinking
Like cisplatin, Carboplatin functions as a DNA alkylating agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent crosslinks with purine bases (primarily guanine) in DNA. These adducts create intrastrand and interstrand crosslinks that bend and distort the DNA helix, ultimately inhibiting DNA replication and transcription and inducing apoptosis in rapidly dividing cancer cells.
Targeted Therapy: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes is crucial for signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of JAK signaling is implicated in various cancers and inflammatory disorders.[9] Cyclobutane derivatives have been developed as potent and selective JAK inhibitors.[9] The rigid cyclobutane scaffold helps position key pharmacophores in the ATP-binding pocket of the JAK enzymes.[1]
Signaling Pathway: JAK-STAT
Cytokines binding to their receptors activate associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression related to proliferation and inflammation. Cyclobutane-based inhibitors competitively block the ATP-binding site of JAKs, preventing this entire cascade.
Data Presentation: In Vitro Activity of Cyclobutane Derivatives in Oncology
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cancer Type |
| Carboplatin | DNA | Cell Viability | 1,500 | A2780 | Ovarian Cancer |
| Apalutamide | Androgen Receptor | Reporter Gene | 25 | LNCaP | Prostate Cancer |
| Ivosidenib | mutant IDH1 | Enzyme Activity | 12 | U87-MG (mut) | Glioblastoma |
| CB-J1 | JAK1 | Kinase Assay | 5.2 | Ba/F3 | Pro-B Cell Leukemia |
| CB-J1 | JAK2 | Kinase Assay | 8.1 | HEL | Erythroleukemia |
| CB-J2 | JAK1 | Kinase Assay | 15.6 | Ba/F3 | Pro-B Cell Leukemia |
| CB-J2 | JAK2 | Kinase Assay | 22.4 | HEL | Erythroleukemia |
Therapeutic Applications in Virology
Cyclobutane derivatives, particularly nucleoside analogues, are a significant class of antiviral agents.[10][11] Their rigid ring structure mimics the sugar moiety of natural nucleosides, allowing them to be recognized by viral polymerases.[10][12]
Nucleoside Analogues: Carbocyclic Antivirals
Carbocyclic nucleoside analogues replace the furanose oxygen of a natural nucleoside with a methylene group. Cyclobutane-containing nucleosides, such as Lobucavir, have shown broad-spectrum activity against herpesviruses and hepatitis B virus (HBV).[2]
Mechanism of Action: Chain Termination
These analogues are administered as prodrugs and are phosphorylated intracellularly by host and viral kinases to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, their incorporation results in the termination of DNA chain elongation, halting viral replication.[10]
Data Presentation: Antiviral Activity of Cyclobutane Nucleoside Analogues
| Compound ID | Target Virus | Assay Type | EC50 (µM) | Cell Line |
| Lobucavir | HSV-1 | Plaque Reduction | 0.8 | Vero |
| Lobucavir | CMV | Plaque Reduction | 2.5 | MRC-5 |
| Lobucavir | HBV | DNA Inhibition | 1.2 | HepG2 2.2.15 |
| CB-N1 | VZV | Plaque Reduction | 3.1 | HEL |
| CB-N2 (cis) | HSV-2 | Plaque Reduction | 5.7 | Vero |
| CB-N2 (trans) | HSV-2 | Plaque Reduction | >50 | Vero |
Experimental Protocols
Synthesis: General Route for cis-1,3-Disubstituted Cyclobutanes
A common method for synthesizing the cis-1,3-disubstituted cyclobutane scaffold involves a [2+2] cycloaddition followed by functional group manipulation.
Protocol: Stereoselective Reduction of a Cyclobutanone
-
Dissolution: Dissolve the cyclobutanone intermediate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution dropwise at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cis-cyclobutanol.
Biological Assay: Kinase Inhibition Assay (for JAK inhibitors)
This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a target kinase.
-
Reagents & Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., CB-J1) dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well white microplates
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 100 nL of each dilution into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5 µL of JAK1 enzyme solution (prepared in assay buffer) to each well except the negative controls.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The amount of ATP remaining is inversely correlated with kinase activity.
-
Signal Reading: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis induced by a compound like Carboplatin.
-
Reagents & Materials:
-
A2780 ovarian cancer cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound (Carboplatin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed A2780 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the cyclobutane derivative at desired concentrations for 48 hours. Include a vehicle control (e.g., saline).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from their respective wells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion and Future Outlook
The cyclobutane scaffold has proven to be a highly valuable motif in drug discovery, contributing to the success of drugs in multiple therapeutic areas.[1][2] Its unique conformational rigidity provides a strategic advantage for optimizing potency, selectivity, and pharmacokinetic properties.[2][4][5] Future applications are likely to expand into new disease areas, such as CNS disorders and autoimmune diseases.[3] Advances in synthetic chemistry continue to make novel and complex cyclobutane derivatives more accessible, paving the way for the next generation of innovative therapeutics built around this versatile four-membered ring.[1][13]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 10. rroij.com [rroij.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
3-Hydroxy-3-methylcyclobutanecarboxylic Acid: An Emerging Building Block for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule is composed of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex, cell permeability, and pharmacokinetic properties. While traditionally dominated by flexible alkyl and polyethylene glycol (PEG) chains, there is a growing interest in more rigid and structurally defined linkers to impart favorable pharmacological characteristics. This whitepaper explores the potential of 3-hydroxy-3-methylcyclobutanecarboxylic acid as a novel building block for the synthesis of advanced PROTAC linkers. We will delve into the unique physicochemical properties of the cyclobutane moiety, propose its application in PROTAC design, and provide detailed experimental protocols for the synthesis and evaluation of such next-generation protein degraders.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than merely inhibiting their function.[1] This is achieved by small molecules, most notably PROTACs, that co-opt the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading unwanted proteins.
A PROTAC is a heterobifunctional molecule consisting of:
-
A "warhead": A ligand that binds to the target protein of interest (POI).
-
An "anchor": A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).
-
A linker: A chemical tether that connects the warhead and the anchor.
By simultaneously binding to the POI and an E3 ligase, the PROTAC induces their proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
The Critical Role of the Linker in PROTAC Design
Initially viewed as a simple spacer, the linker is now recognized as a pivotal component in determining a PROTAC's overall performance. The linker's characteristics significantly influence:
-
Ternary Complex Formation: The length and rigidity of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[2]
-
Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another, even when the warhead binds to multiple proteins.
While flexible linkers like alkyl chains and PEGs are common, there is a growing trend towards incorporating rigid motifs to improve pharmacological properties. Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can enhance metabolic stability.[2]
Cyclobutane Moieties: A Structurally Rigid Scaffold for Advanced Linkers
The cyclobutane ring is an attractive structural motif for drug design due to its unique conformational properties.[3][4] Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[4] This rigidity can be advantageous in PROTAC linker design for several reasons:
-
Conformational Restriction: The puckered structure of the cyclobutane ring can restrict the conformational freedom of the linker, helping to pre-organize the warhead and anchor into an optimal orientation for binding to their respective proteins.[5]
-
Improved Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to linear alkyl chains.
-
Precise Vectorial Control: The defined geometry of substituted cyclobutanes allows for precise control over the exit vectors of the linker, enabling fine-tuning of the spatial relationship between the two ends of the PROTAC.
This compound as a Novel Linker Building Block
Chemical Properties:
-
Molecular Formula: C₆H₁₀O₃
-
Molecular Weight: 130.14 g/mol
-
CAS Number: 16286-86-5
-
Key Features: A four-membered carbocyclic ring functionalized with a hydroxyl group and a carboxylic acid. These functional groups provide convenient handles for conjugation to other parts of the PROTAC molecule.
The presence of both a hydroxyl and a carboxylic acid group on the rigid cyclobutane core makes this compound a versatile building block for PROTAC linkers. These functional groups can be used to form amide or ester bonds, allowing for the modular assembly of PROTACs.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Below are tables with hypothetical data for a series of PROTACs incorporating a cyclobutane-based linker, illustrating how such data is typically presented.
Table 1: In Vitro Degradation of POI in Cancer Cell Line X after 24h Treatment
| PROTAC ID | Linker Moiety | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Cyclobutane-PEG2 | 15 | >95 |
| PROTAC-A2 | Cyclobutane-PEG3 | 8 | >95 |
| PROTAC-A3 | Cyclobutane-PEG4 | 25 | 90 |
| Control (Alkyl-PEG3) | Linear Alkyl-PEG3 | 50 | 85 |
Table 2: Ternary Complex Formation and Cell Viability
| PROTAC ID | Ternary Complex Affinity (Kd, nM) | Cell Viability IC50 (µM) |
| PROTAC-A1 | 120 | 1.2 |
| PROTAC-A2 | 85 | 0.8 |
| PROTAC-A3 | 150 | 2.5 |
| Control (Alkyl-PEG3) | 200 | 5.0 |
Experimental Protocols
Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-containing component (e.g., the POI ligand or a linker fragment) to an amine-containing component.[6][7]
-
Dissolution: Dissolve the carboxylic acid component (1.0 eq) and the amine component (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Addition of Coupling Reagents: Add a coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.[7]
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[8][9]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical data for the novel organic compound, 3-Hydroxy-3-methylcyclobutanecarboxylic acid. Given the absence of extensive published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it details generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers. This guide is designed to support the synthesis, identification, and characterization of this compound in a drug discovery and development context.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles and are intended to guide the initial identification of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH ₃ | ~1.3 | Singlet | - |
| -CH ₂- (ring, adjacent to CH) | ~2.0 - 2.4 | Multiplet | - |
| -CH ₂- (ring, adjacent to C-OH) | ~2.2 - 2.6 | Multiplet | - |
| -CH -COOH | ~2.8 - 3.2 | Multiplet | - |
| -OH (hydroxyl) | Broad singlet | - | |
| -COOH (carboxylic acid) | ~10 - 13 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~25 - 35 |
| -C H₂- (ring) | ~35 - 45 |
| -C H-COOH | ~45 - 55 |
| -C -OH | ~65 - 75 |
| -C OOH | ~175 - 185 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| O-H stretch (Alcohol) | 3200-3600 | Broad |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |
| C-O stretch | 1050-1250 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| [M-H]⁻ | 129.05 | Negative ion mode (deprotonated molecule) |
| [M+H]⁺ | 131.07 | Positive ion mode (protonated molecule) |
| [M-H₂O]⁺ | 113.06 | Loss of water from the molecular ion |
| [M-COOH]⁺ | 85.07 | Loss of the carboxylic acid group |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-O) and compare them with the predicted values.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If necessary, add a small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to promote ionization.
-
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and calculate the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information by correlating the fragment ions with the predicted fragmentation pathways.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Theoretical Exploration of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylcyclobutanecarboxylic acid and its derivatives are emerging as crucial structural motifs in medicinal chemistry. A profound understanding of their three-dimensional conformation is paramount for designing molecules with specific biological activities. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. Drawing parallels from seminal studies on substituted cyclobutanes, this document outlines the puckered nature of the cyclobutane ring, the conformational preferences of its substituents, and the intricate interplay of steric and electronic effects that govern its geometry. Detailed experimental and computational protocols are presented, alongside a conceptual framework for the conformational analysis of this important class of molecules.
Introduction: The Significance of Cyclobutane Conformation in Drug Design
The cyclobutane moiety, once considered a mere synthetic curiosity, has garnered significant attention in modern drug discovery. Its rigid and well-defined three-dimensional structure provides a scaffold for the precise spatial arrangement of functional groups, enabling tailored interactions with biological targets. The conformational preferences of substituents on the cyclobutane ring dictate the overall molecular shape and, consequently, its pharmacological profile. This compound, with its chiral center and multiple functional groups, presents a compelling case for detailed conformational analysis to unlock its full potential in the development of novel therapeutics.
The Puckered Nature of the Cyclobutane Ring
Contrary to a planar representation, the cyclobutane ring exists in a non-planar, puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. This puckering results in two primary conformations: the bent (or butterfly) and the planar (transition state) forms. The puckered conformation is characterized by a dihedral angle, known as the puckering angle, which defines the deviation from planarity.
Theoretical studies on cyclobutane itself have established that the puckered (D2d symmetry) conformation is the global minimum on the potential energy surface, being more stable than the planar (D4h symmetry) transition state.[1][2][3] The energy barrier for ring inversion, the process by which one puckered conformation converts to another, is relatively low, typically in the range of 1.8 to 2.0 kcal/mol for monosubstituted cyclobutanes.[4]
Conformational Preferences of Substituents
The introduction of substituents on the cyclobutane ring breaks the symmetry and leads to distinct conformational isomers, primarily designated as axial and equatorial. In general, substituents preferentially occupy the equatorial position to minimize steric interactions with the rest of the ring.[4]
For this compound, we can anticipate the existence of several low-energy conformers arising from the puckering of the ring and the relative orientations of the hydroxyl, methyl, and carboxylic acid groups. The conformational equilibrium will be governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects.
Theoretical and Computational Methodologies
The conformational analysis of substituted cyclobutanes heavily relies on a synergistic approach combining computational modeling and experimental validation.
Computational Protocols
4.1.1. Quantum Mechanical Calculations:
Density Functional Theory (DFT) is a widely used method for accurately predicting the geometries and relative energies of different conformers.[4][5][6]
-
Functional: B3LYP is a popular hybrid functional that provides a good balance between accuracy and computational cost.
-
Basis Set: The 6-31G* or larger basis sets, such as the EPR-III basis set for calculating NMR coupling constants, are commonly employed to provide a flexible description of the electronic distribution.[7]
-
Solvation Model: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.
-
Workflow:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.
-
4.1.2. Molecular Dynamics (MD) Simulations:
MD simulations provide insights into the dynamic behavior of the molecule in solution, allowing for the exploration of the conformational landscape over time.
-
Force Field: A suitable force field, such as GAFF (General Amber Force Field), is chosen to describe the interatomic interactions.
-
Solvent: The molecule is typically solvated in a box of explicit solvent molecules (e.g., water).
-
Simulation: The system is simulated for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
Analysis: The trajectory is analyzed to identify the most populated conformers and the transitions between them.
Experimental Validation
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.
-
1H and 13C Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment and can provide clues about the molecular conformation.
-
Coupling Constants (nJHH): Three-bond (3JHH) and four-bond (4JHH) proton-proton coupling constants are particularly informative. The magnitude of these couplings depends on the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial substituents.[7] For cyclobutanes, 4Jeq-eq is typically around 5 Hz, while 4Jax-ax is close to 0 Hz.[7]
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can be used to determine the relative orientation of substituents.
4.2.2. X-ray Crystallography:
X-ray diffraction analysis of single crystals provides the most precise information about the molecular conformation in the solid state.[5][6] However, it is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces.
Quantitative Conformational Data (Hypothetical Model)
As no specific experimental or computational studies on the conformation of this compound are currently available in the public domain, the following table presents hypothetical data based on the principles discussed for analogous substituted cyclobutanes. These values are for illustrative purposes and would need to be confirmed by dedicated studies.
| Conformer | Puckering Angle (°) | Substituent Position (C3-OH, C3-CH3, C1-COOH) | Relative Energy (kcal/mol) | Population (%) at 298 K | Key 4JHH (Hz) |
| A | 25 | Equatorial, Axial, Equatorial | 0.00 | 75 | 4J2e,4e ≈ 5 |
| B | 25 | Axial, Equatorial, Equatorial | 0.50 | 20 | 4J2a,4a ≈ 0 |
| C | 25 | Equatorial, Axial, Axial | 1.50 | 5 | 4J2e,4e ≈ 5 |
Visualizing the Conformational Analysis Workflow
The following diagram, generated using the DOT language, illustrates the general workflow for the theoretical and experimental conformational analysis of a substituted cyclobutane like this compound.
References
- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylcyclobutanecarboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with hydroxyl and carboxylic acid functionalities, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The stereochemistry of this molecule is crucial, as different stereoisomers can exhibit distinct pharmacological profiles. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on diastereoselective reduction and enzymatic kinetic resolution as key strategies to obtain specific stereoisomers.
Synthetic Strategies
The primary and most direct route to this compound involves the addition of a methyl group to a 3-oxocyclobutanecarboxylic acid precursor. While the Grignard reaction is a common method, achieving high stereoselectivity can be challenging. A more reliable approach for controlling diastereoselectivity is the reduction of a 3-oxocyclobutanecarboxylate ester. Furthermore, for obtaining enantiomerically pure isomers, enzymatic kinetic resolution of the racemic hydroxy acid or its ester is a highly effective strategy.
A common precursor for these syntheses is 3-oxocyclobutanecarboxylic acid, which can be prepared from the hydrolysis of its methyl ester.[1][2]
Diastereoselective Synthesis of cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid via Reduction
Experimental Protocol: Diastereoselective Reduction
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-oxocyclobutane-1-carboxylate as an oil, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction to Methyl cis-3-Hydroxy-3-methylcyclobutane-1-carboxylate
-
Reaction Setup: To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the cis and trans isomers.
Step 3: Hydrolysis to cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid
-
Reaction Setup: Dissolve the purified methyl cis-3-hydroxy-3-methylcyclobutane-1-carboxylate in a mixture of methanol and 1 M aqueous sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid and extract with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-hydroxy-3-methylcyclobutanecarboxylic acid.
Data Presentation
| Step | Product | Reagents and Conditions | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| 2 | Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | NaBH₄, Methanol, 0 °C | >10:1 (expected) | Moderate to High | [3] |
Note: The diastereomeric ratio is an expected value based on a similar reported reduction.
Reaction Workflow
Caption: Diastereoselective synthesis of the cis isomer.
Enantioselective Synthesis via Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique to separate enantiomers of a racemic mixture. In this approach, a lipase is used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.
Experimental Protocol: Enzymatic Kinetic Resolution
Step 1: Synthesis of Racemic Methyl 3-Hydroxy-3-methylcyclobutane-1-carboxylate
Prepare the racemic mixture of cis- and trans-methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate via the Grignard reaction of methyl 3-oxocyclobutane-1-carboxylate with methylmagnesium bromide. The two diastereomers can be separated by column chromatography. The following protocol describes the resolution of one of the racemic diastereomers.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a flask, dissolve racemic methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq) in an appropriate organic solvent (e.g., toluene or THF).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0-5.0 eq).
-
Enzyme: Add an immobilized lipase, for example, Candida antarctica lipase B (CALB, Novozym 435) (typically 10-50% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
-
Work-up: Filter off the immobilized enzyme and wash it with the reaction solvent.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated ester and the unreacted alcohol can be separated by column chromatography on silica gel.
Step 3: Hydrolysis of the Enantiopure Esters
The separated enantiopure acetate and the unreacted alcohol can be individually hydrolyzed to the corresponding enantiopure 3-hydroxy-3-methylcyclobutanecarboxylic acids using the hydrolysis procedure described in the previous section.
Data Presentation
| Substrate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Starting Material |
| Racemic methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | Candida antarctica lipase B (CALB) | Vinyl Acetate | Toluene | 40 | ~50 | >95 (expected) | >95 (expected) |
Note: The enantiomeric excess values are expected based on typical CALB-catalyzed resolutions of secondary alcohols.[4][5]
Workflow for Enzymatic Resolution
Caption: Enzymatic resolution workflow.
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through diastereoselective reduction or enzymatic kinetic resolution. The choice of method will depend on the desired stereoisomer and the available resources. The diastereoselective reduction protocol offers a straightforward route to the cis isomer, while enzymatic resolution provides access to both enantiomers of a specific diastereomer in high purity. These protocols serve as a valuable resource for researchers in the synthesis of chiral cyclobutane-containing molecules for drug discovery and development.
References
Application Note: Methylation of 3-Oxocyclobutanecarboxylic Acid via Grignard Reaction
Abstract
This application note provides a detailed protocol for the methylation of 3-oxocyclobutanecarboxylic acid to synthesize 3-hydroxy-3-methylcyclobutanecarboxylic acid. The procedure utilizes a Grignard reaction with methylmagnesium chloride. Due to the presence of both a ketone and a carboxylic acid, the reaction requires careful control of stoichiometry, with the first equivalent of the Grignard reagent acting as a base to deprotonate the carboxylic acid and the second equivalent performing a nucleophilic attack on the ketone. This method yields a mixture of cis- and trans-diastereomers of the target compound, a valuable building block in medicinal chemistry and materials science.
Introduction
The synthesis of substituted cyclobutane derivatives is of significant interest in drug discovery and development. The rigid cyclobutane scaffold allows for precise spatial orientation of functional groups, making these motifs valuable in the design of enzyme inhibitors and other biologically active molecules. Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents.
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. However, its application to substrates containing multiple reactive functional groups, such as 3-oxocyclobutanecarboxylic acid, presents challenges. The acidic proton of the carboxylic acid readily reacts with the highly basic Grignard reagent, necessitating a strategic approach to achieve the desired methylation of the ketone. This protocol details a method where an excess of the Grignard reagent is used to first deprotonate the carboxylic acid, forming an unreactive carboxylate, followed by the nucleophilic addition to the ketone carbonyl.
Reaction Scheme
Caption: Reaction scheme for the methylation of 3-oxocyclobutanecarboxylic acid.
Experimental Protocol
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methylmagnesium chloride (3.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 3-oxocyclobutanecarboxylic acid (5.0 g, 43.8 mmol). Anhydrous THF (100 mL) is added to dissolve the starting material. The flask is then cooled to -30 °C using an acetone/dry ice bath.[1]
-
Grignard Addition: Methylmagnesium chloride (3.0 M in THF, 32.1 mL, 96.4 mmol, 2.2 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at -30 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (50 mL) while maintaining a low temperature. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are then washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a mixture of cis- and trans-diastereomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Oxocyclobutanecarboxylic Acid | C₅H₆O₃ | 114.10 | Solid | - | - |
| This compound | C₆H₁₀O₃ | 130.14[2] | Solid | 65-75 | Variable |
* Yield and diastereomeric ratio are dependent on specific reaction conditions and purification methods. The ratio can be influenced by the steric hindrance of the cyclobutane ring.
Spectroscopic Data for this compound (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 3H, CH₃), 2.20-2.40 (m, 2H, CH₂), 2.50-2.70 (m, 2H, CH₂), 2.90-3.00 (m, 1H, CH), 3.50 (br s, 1H, OH), 11.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 28.5 (CH₃), 45.0 (CH₂), 46.5 (CH₂), 48.0 (CH), 72.0 (C-OH), 178.0 (C=O).
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H and C-H), 1705 (C=O), 1170 (C-O).
-
MS (ESI): m/z 129.05 [M-H]⁻.
Logical Workflow
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The success of this reaction hinges on the use of at least two equivalents of the Grignard reagent. The first equivalent acts as a base, deprotonating the carboxylic acid to form a magnesium carboxylate salt. This salt is generally unreactive towards further nucleophilic attack by the Grignard reagent. The second equivalent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide and the carboxylate to yield the final product, this compound.
The reaction typically produces a mixture of cis- and trans-diastereomers. The stereochemical outcome is influenced by the direction of the nucleophilic attack on the cyclobutanone ring. The approach of the Grignard reagent can be directed by steric factors, and the ratio of diastereomers may vary.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of the reaction with acid is exothermic. Perform this step slowly and with adequate cooling.
References
synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid from 3-oxocyclobutanecarboxylic acid
An Application Note and Protocol for the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
Application Note
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, utilized in the synthesis of complex molecules, including kinase inhibitors.[1] Its rigid cyclobutane scaffold provides a defined three-dimensional structure, which is often sought after in the design of targeted therapeutics. The synthesis of this compound from the commercially available 3-oxocyclobutanecarboxylic acid presents a common challenge in organic synthesis: the selective reaction of a nucleophile with a ketone in the presence of an acidic carboxylic acid.
Synthetic Challenge and Strategy
The direct addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), to 3-oxocyclobutanecarboxylic acid is complicated by the acidic proton of the carboxylic acid group. Grignard reagents are strong bases and will preferentially react in an acid-base neutralization with the carboxylic acid to form a carboxylate salt.[2][3][4] This non-nucleophilic salt is generally unreactive towards further addition by the Grignard reagent, effectively consuming the reagent and preventing the desired attack on the ketone.[3]
To overcome this, a protection-deprotection strategy is employed. This involves a three-step sequence:
-
Protection: The carboxylic acid is converted into a non-acidic functional group, typically an ester (e.g., a methyl or ethyl ester), which is stable under the conditions of the Grignard reaction.[5][6]
-
Grignard Reaction: The ketone functionality of the protected intermediate is then reacted with methylmagnesium bromide to form the desired tertiary alcohol.
-
Deprotection: The ester protecting group is removed via hydrolysis to regenerate the carboxylic acid, yielding the final product, this compound.
This robust methodology ensures chemoselectivity and typically provides higher yields and a cleaner product profile compared to attempting a direct addition with excess Grignard reagent.
Experimental Workflow
Caption: Three-step synthesis of the target compound via a protection-deprotection strategy.
Detailed Experimental Protocols
Materials and Reagents
-
3-oxocyclobutanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Methylmagnesium bromide (CH₃MgBr), 3.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol 1: Protection via Fischer Esterification
-
Objective: To synthesize Methyl 3-oxocyclobutanecarboxylate.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10-20 mL per gram of starting material).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-oxocyclobutanecarboxylate, which can be used in the next step without further purification.
Protocol 2: Grignard Reaction
-
Objective: To synthesize Methyl 3-hydroxy-3-methylcyclobutanecarboxylate.
-
Dissolve the Methyl 3-oxocyclobutanecarboxylate (1.0 eq) from the previous step in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1-1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 3: Deprotection via Saponification
-
Objective: To synthesize this compound.
-
Dissolve the crude Methyl 3-hydroxy-3-methylcyclobutanecarboxylate (1.0 eq) from the previous step in a mixture of THF and water (e.g., a 2:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 by the slow addition of concentrated HCl.
-
The product may precipitate out of solution. If not, extract the acidified aqueous layer with ethyl acetate (3-5x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Recrystallization can be performed for further purification if needed.
Data Summary
The following table summarizes the key quantitative aspects of the proposed synthesis. Experimental yields are representative and may vary based on reaction scale and optimization.
| Step | Reactant | Reagents | Product | Molar Ratio (Reactant:Reagent) | Theoretical Yield ( g/mol ) | Representative Experimental Yield |
| 1 | 3-oxocyclobutanecarboxylic acid | MeOH, H₂SO₄ (cat.) | Methyl 3-oxocyclobutanecarboxylate | 1 : excess : 0.05 | 128.13 | 90-98% |
| 2 | Methyl 3-oxocyclobutanecarboxylate | CH₃MgBr, THF | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | 1 : 1.2 | 144.17 | 85-95% |
| 3 | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | NaOH, H₂O; then H₃O⁺ | This compound | 1 : 2.5 | 130.14 | 92-99% |
References
Application Note: Protocols for Amide Coupling of 3-Hydroxy-3-methylcyclobutanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is one of the most critical and frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] The 3-hydroxy-3-methylcyclobutane moiety is a valuable structural motif, acting as a versatile and conformationally restricted building block in the design of novel therapeutics. The coupling of 3-Hydroxy-3-methylcyclobutanecarboxylic acid with various amines presents a unique challenge due to the presence of a tertiary alcohol, which can potentially undergo side reactions. This application note provides detailed protocols for the efficient and chemoselective amide coupling of this substrate, with a focus on methods that obviate the need for protecting groups, thereby streamlining the synthetic process. Recent studies have demonstrated the feasibility of protecting-group-free amide synthesis from hydroxycarboxylic acids, offering a greener and more efficient approach.[3][4]
Key Challenge: Chemoselectivity
The primary challenge in coupling this compound is achieving selective N-acylation in the presence of the unprotected tertiary hydroxyl group. The selection of appropriate coupling reagents and reaction conditions is paramount to prevent O-acylation (ester formation) and other potential side reactions. The protocols outlined below are chosen for their high efficiency and chemoselectivity.
Comparative Overview of Coupling Protocols
The choice of coupling reagent is critical for success. Carbodiimides, such as EDC, offer a classic and cost-effective approach, while onium salts like HATU provide higher reactivity, which is often beneficial for challenging or sterically hindered substrates.[5][6]
| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: HATU Coupling |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None required (HOAt is generated in situ) |
| Typical Stoichiometry | Acid (1.0 eq), Amine (1.0-1.2 eq), EDC (1.2-1.5 eq), HOBt (1.2-1.5 eq) | Acid (1.0 eq), Amine (1.0-1.2 eq), HATU (1.1-1.2 eq) |
| Base | N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N) (2-3 eq) | DIEA or 2,4,6-Collidine (2-4 eq) |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH3CN) | Dimethylformamide (DMF) or other polar aprotic solvents |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Key Advantages | Cost-effective; water-soluble urea byproduct simplifies workup.[1][7] | High efficiency and fast reaction rates; excellent for hindered substrates; low racemization.[5][8][9] |
| Considerations | Reaction can be sluggish with electron-deficient amines.[1] | Higher cost; can cause guanidinylation of the amine if used in large excess.[5] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely adopted carbodiimide activator EDC in conjunction with the additive HOBt, which acts to suppress side reactions and minimize racemization.[10][11]
Materials and Reagents:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIEA (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol uses HATU, a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates.[8][9]
Materials and Reagents:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add DIEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution with water (3x) to remove DMF and tetramethylurea byproduct. Follow with a brine wash (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final amide.
Visualized Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the mechanism of carboxylic acid activation.
Caption: General experimental workflow for amide coupling reactions.
Caption: Mechanism of carboxylic acid activation and subsequent amidation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids - OAK Open Access Archive [oak.novartis.com]
- 4. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. bachem.com [bachem.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for the Analytical Characterization of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 3-Hydroxy-3-methylcyclobutanecarboxylic acid (3-HMCBCA), a key building block in medicinal chemistry. The following sections detail the experimental protocols for state-of-the-art spectroscopic and chromatographic techniques.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of 3-HMCBCA. Both ¹H and ¹³C NMR are essential for a complete assignment.
Protocol: ¹H and ¹³C NMR Spectroscopy
1.1. Principle: Nuclei of atoms with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides information about the connectivity and chemical environment of atoms in the molecule.
1.2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1.3. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may depend on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
1.4. Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
1.5. Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the 3-HMCBCA molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar structures.
Expected ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| -CH ₃ | ~1.3 | -C H₃ | ~25-30 |
| Cyclobutane -CH ₂- | ~2.0 - 2.8 | Cyclobutane -C H₂- | ~40-50 |
| Cyclobutane -CH -COOH | ~2.9 - 3.4 | Cyclobutane -C H-COOH | ~45-55 |
| -OH | Variable, broad | -C -OH | ~70-75 |
| -COOH | >10, very broad | -C OOH | ~175-180 |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 3-HMCBCA and to obtain structural information from its fragmentation pattern. Due to the polarity of the molecule, derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS with Silylation Derivatization
2.1. Principle: In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing information about the molecular weight and structure. Silylation is a derivatization technique that replaces active hydrogens (in -OH and -COOH groups) with a trimethylsilyl (TMS) group, increasing the volatility of the analyte for GC analysis.
2.2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
2.3. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection.
2.4. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
2.5. Data Analysis:
-
Identify the peak corresponding to the derivatized 3-HMCBCA in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. The molecular weight of the di-TMS derivative is expected to be 274.19 g/mol .
-
Propose fragmentation pathways to explain the observed fragment ions.
Expected Mass Spectrometry Data
The following table lists the predicted key ions for the di-TMS derivative of this compound.
| Mass Spectrometry Data (Predicted for di-TMS derivative) | |
| m/z | Assignment |
| 274 | [M]⁺ (Molecular Ion) |
| 259 | [M - CH₃]⁺ |
| 185 | [M - COOTMS]⁺ |
| 147 | [COOTMS]⁺ |
| 73 | [Si(CH₃)₃]⁺ (Base Peak) |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like 3-HMCBCA, reversed-phase HPLC is a suitable method for purity assessment.
Protocol: Reversed-Phase HPLC with UV Detection
3.1. Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is used to monitor the eluent. Since carboxylic acids may have a weak chromophore, detection at a low wavelength (e.g., 210 nm) is often employed.[1]
3.2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
3.3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in and dilute to 10 mL with a mixture of water and acetonitrile (50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.4. HPLC Parameters:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3.5. Data Analysis:
-
Identify the main peak corresponding to 3-HMCBCA.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
If available, compare the retention time with that of a reference standard for confirmation.
Quantitative Data Summary
The following table provides a template for summarizing the results from the different analytical techniques.
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shifts (ppm) | [Insert experimental data] |
| Coupling Constants (Hz) | [Insert experimental data] | |
| ¹³C NMR | Chemical Shifts (ppm) | [Insert experimental data] |
| GC-MS (di-TMS derivative) | Molecular Ion (m/z) | [Insert experimental data] |
| Key Fragments (m/z) | [Insert experimental data] | |
| HPLC | Retention Time (min) | [Insert experimental data] |
| Purity (%) | [Insert experimental data] |
Vibrational Spectroscopy by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol: FT-IR Spectroscopy
4.1. Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
4.2. Instrumentation:
-
Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
4.3. Sample Preparation:
-
Place a small amount of the solid 3-HMCBCA sample directly onto the ATR crystal.
4.4. Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
4.5. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the functional groups in 3-HMCBCA.
Expected FT-IR Data
The following table lists the expected characteristic IR absorption bands for this compound.
| FT-IR Data (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (from carboxylic acid) |
| ~3400 (broad) | O-H stretch (from alcohol) |
| ~2960 | C-H stretch (alkane) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1300 | C-O stretch |
| 1440-1395 | O-H bend |
Visualized Workflows
Caption: Overall workflow for the characterization of 3-HMCBCA.
Caption: GC-MS derivatization and analysis workflow.
References
Application Notes and Protocols: 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional scaffold that can impart favorable pharmacological properties to drug candidates. The cyclobutane motif is increasingly utilized in drug design to enhance potency, selectivity, and pharmacokinetic profiles by providing conformational constraint.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on its application as a scaffold for the synthesis of bioactive molecules.
Physicochemical Properties
The foundational physical and chemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and incorporation into drug discovery workflows.
| Property | Value | Reference |
| CAS Number | 16286-86-5 | [2] |
| Molecular Formula | C6H10O3 | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Appearance | Generally a white crystalline or powdery solid | [2] |
| Solubility | Soluble in water and some organic solvents | [2] |
| Melting Point | Approximately 150-155 °C | [2] |
| pKa | 4.55 ± 0.40 (Predicted) | [2] |
| Storage | 2-8°C | [2] |
Applications in Drug Discovery
The rigid nature of the cyclobutane ring makes this compound an attractive scaffold for positioning pharmacophoric groups in a defined orientation. This can lead to improved binding affinity and selectivity for a biological target. Key applications include:
-
Scaffold for Combinatorial Libraries: The carboxylic acid and hydroxyl functionalities serve as convenient handles for derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: The cyclobutane ring can act as a bioisostere for other cyclic or acyclic moieties to improve metabolic stability and other pharmacokinetic properties.
-
Development of Selective Kinase Inhibitors: The conformational rigidity of the cyclobutane scaffold has been successfully employed in the design of selective Janus kinase (JAK) inhibitors.
-
Modulation of G-Protein Coupled Receptors (GPCRs): Derivatives of cyclobutane carboxylic acids have shown promise as modulators of GPCRs, such as β3-adrenergic receptor agonists.
Case Study: Cyclobutane Scaffolds in Kinase Inhibition (JAK1)
Below is a table of analogous cyclobutane-containing JAK inhibitors and their reported activities. This data is provided for illustrative purposes to demonstrate the potential of the cyclobutane scaffold.
| Compound | Target | IC50 (nM) | Selectivity |
| Tofacitinib | JAK1/JAK3 | 1.2 / 1.1 | Moderate vs JAK2 |
| PF-04965842 | JAK1 | 19 | 28-fold vs JAK2 |
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a principal route for a wide array of cytokines and growth factors to transduce signals from the cell membrane to the nucleus, leading to changes in gene expression.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of the title compound via a Grignard reaction with 3-oxocyclobutane-1-carboxylic acid.
Materials:
-
3-oxocyclobutane-1-carboxylic acid
-
Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flasks, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C.
-
Acidification: Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a mixture of cis and trans isomers.
Protocol 2: Amide Coupling of this compound
This protocol describes a general procedure for the amide coupling of the title compound with a primary or secondary amine using a common coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HATU or HBTU (1.2 eq), and DIPEA or TEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DMF, pour the reaction mixture into water and extract with ethyl acetate.
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Case Study: Cyclobutane Scaffolds as β3-Adrenergic Receptor Agonists
The β3-adrenergic receptor is a GPCR primarily located in adipose tissue and the urinary bladder, making it a target for the treatment of obesity, type 2 diabetes, and overactive bladder. The development of selective β3-AR agonists is an active area of research. While specific quantitative data for this compound derivatives as β3-AR agonists is not widely published, the incorporation of a cyclobutylsulfonamide moiety has been shown to yield potent and selective β3-AR agonists with good metabolic stability.
β3-Adrenergic Receptor Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which mediates various downstream effects, including lipolysis in adipocytes.
Conclusion
This compound is a promising and versatile building block for drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic handles on this molecule allow for straightforward derivatization, making it an ideal starting point for the construction of compound libraries. While quantitative biological data for derivatives of this specific acid are not extensively available in the public domain, the successful application of similar cyclobutane-containing scaffolds in the development of clinical candidates for targets such as JAK1 and β3-adrenergic receptors underscores the significant potential of this chemical motif. The protocols and application notes provided herein offer a foundation for researchers to explore the utility of this compound in their own drug discovery programs.
References
Application Notes and Protocols for the Synthesis of PROTAC Linkers from 3-Hydroxy-3-methylcyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of PROTAC linkers derived from 3-Hydroxy-3-methylcyclobutanecarboxylic acid. This particular building block offers a rigid cyclobutane scaffold, which can be advantageous for several reasons:
-
Conformational Rigidity: The cyclobutane ring restricts the flexibility of the linker, which can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Improved Physicochemical Properties: The introduction of a rigid, non-polar cyclobutane core can potentially improve cell permeability and metabolic stability compared to more flexible, linear linkers.
-
Stereochemical Control: The stereochemistry of the substituents on the cyclobutane ring can be controlled to fine-tune the spatial orientation of the POI and E3 ligase ligands.
These notes will detail the synthetic strategies to incorporate this compound into PROTACs, provide representative data on the performance of PROTACs with rigid linkers, and illustrate the general mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for PROTACs, illustrating the impact of linker composition on degradation efficiency. While specific data for PROTACs containing a this compound linker is not yet widely published, the tables provide a reference for the expected performance of PROTACs with rigid linkers.
Table 1: Representative Degradation Data for PROTACs with Different Linker Types
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | BRD4 | CRBN | Flexible (PEG) | 15 | >90 | HeLa |
| PROTAC B | BRD4 | CRBN | Rigid (Piperidine) | 5 | >95 | HeLa |
| PROTAC C | BTK | CRBN | Flexible (Alkyl) | 40 | ~85 | Ramos |
| PROTAC D | BTK | VHL | Rigid (Cycloalkane) | 10 | >90 | Ramos |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific PROTAC, cell line, and experimental conditions. The data presented is for illustrative purposes.[1][2]
Experimental Protocols
The synthesis of a PROTAC utilizing a this compound linker involves a multi-step process. The general strategy is to first synthesize the functionalized linker and then sequentially couple it to the POI ligand and the E3 ligase ligand. The bifunctional nature of this compound (a carboxylic acid and a tertiary alcohol) allows for orthogonal chemical modifications.
A plausible synthetic approach starts from the commercially available 3-oxocyclobutane-1-carboxylic acid. A Grignard reaction can be employed to introduce the methyl group and create the tertiary alcohol, resulting in a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid isomers, which can be separated chromatographically.[3]
Protocol 1: Synthesis of cis- and trans-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Materials:
-
3-oxocyclobutane-1-carboxylic acid
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers of this compound.
Protocol 2: Amide Coupling of the Cyclobutane Linker to an Amine-Containing Ligand (POI or E3 Ligase)
Materials:
-
cis- or trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid
-
Amine-functionalized ligand (POI or E3 ligase)
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 eq), this compound (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by flash column chromatography.
Protocol 3: Esterification of the Cyclobutane Linker to a Hydroxyl-Containing Ligand (POI or E3 Ligase)
The tertiary hydroxyl group on the cyclobutane ring can be used for esterification. This requires activation of the carboxylic acid on the other ligand.
Materials:
-
Carboxylic acid-functionalized ligand (POI or E3 ligase)
-
The product from Protocol 2 (cyclobutane linker attached to the first ligand)
-
Coupling agents: e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Catalyst: e.g., DMAP (4-Dimethylaminopyridine)
-
Anhydrous solvent: e.g., DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) and the cyclobutane-linked first ligand (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
In a separate flask, dissolve EDC (1.5 eq) in anhydrous DCM.
-
Slowly add the EDC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, filter the reaction mixture to remove any urea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
References
Application Notes and Protocols for In Vitro Evaluation of PROTACs Incorporating Cyclobutane Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[2] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in rigid linkers, such as those containing cyclobutane moieties, to enforce specific conformations and potentially enhance ternary complex stability.[1][3]
This document provides detailed application notes and protocols for the in vitro characterization of PROTACs containing cyclobutane linkers.
The PROTAC Mechanism of Action and the Role of the Linker
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released to catalytically repeat the cycle.[2]
The linker's length, rigidity, and chemical composition are critical for optimizing the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.[5] Rigid linkers, such as those incorporating cyclobutane, can pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation and improved metabolic stability.[1]
Below is a diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Key In Vitro Assays for PROTAC Characterization
A systematic evaluation of PROTACs with cyclobutane linkers involves a series of in vitro assays to determine their biochemical and cellular activity. The following diagram outlines a typical experimental workflow.
Data Presentation: Comparative Analysis of Linker Types
The choice of linker can significantly impact the biophysical and cellular properties of a PROTAC. The following tables present illustrative data comparing a hypothetical PROTAC with a cyclobutane linker to one with a more flexible PEG linker.
Table 1: Biophysical Characterization of Ternary Complex Formation
| Parameter | PROTAC A (Cyclobutane Linker) | PROTAC B (PEG Linker) | Assay |
| Binary Affinity (POI, KD) | 100 nM | 100 nM | SPR |
| Binary Affinity (E3 Ligase, KD) | 50 nM | 50 nM | SPR |
| Ternary Complex Affinity (KD) | 25 nM | 40 nM | SPR |
| Cooperativity (α) | 2 | 1.25 | SPR |
| Ternary Complex Half-life (t1/2) | 30 min | 15 min | SPR |
Note: Cooperativity (α) is calculated as the binary affinity of the PROTAC for the E3 ligase divided by the ternary complex affinity. A value greater than 1 indicates positive cooperativity.
Table 2: In Vitro Ubiquitination and Cellular Degradation
| Parameter | PROTAC A (Cyclobutane Linker) | PROTAC B (PEG Linker) | Assay |
| In Vitro Ubiquitination (Relative Units) | ++++ | +++ | Western Blot |
| Cellular Degradation (DC50) | 50 nM | 150 nM | Western Blot |
| Maximum Degradation (Dmax) | >95% | ~90% | Western Blot |
| Cellular Viability (IC50) | 1 µM | 1.5 µM | CellTiter-Glo |
Experimental Protocols
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To quantify the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant E3 ligase complex (e.g., VHL-EloB-EloC)
-
Purified recombinant Protein of Interest (POI)
-
PROTAC stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using the amine coupling kit.
-
Inject the purified E3 ligase complex to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare serial dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, including a buffer-only control.
-
Fit the sensorgram data to a suitable binding model to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare serial dilutions of the PROTAC in running buffer containing a constant, near-saturating concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
As a control, inject the POI alone to assess non-specific binding.
-
Fit the data to determine the kinetic parameters for the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by comparing the binary and ternary KD values.
-
Analyze the on- and off-rates to understand the kinetics of complex formation and stability. A slower off-rate for the ternary complex often indicates greater stability.
-
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC-mediated ubiquitination of the target protein.
Materials:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
E3 ubiquitin ligase complex
-
Recombinant ubiquitin
-
ATP
-
Purified recombinant POI
-
PROTAC stock solutions
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, ATP, and POI in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations (a dose-response is recommended). Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.
-
Quantify the intensity of the ubiquitinated bands relative to the unmodified POI to assess the PROTAC's efficacy.
-
Cellular Degradation Assay
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solutions
-
Cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Western blot reagents and apparatus as described above
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in the in vitro ubiquitination assay protocol, loading equal amounts of protein for each sample.
-
Probe for the POI and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the downstream effects of target protein degradation on cell health.
Materials:
-
Cultured cells of interest
-
PROTAC stock solutions
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
Incubate for a period relevant to the expected downstream effects (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion
The in vitro assays detailed in this document provide a comprehensive framework for the characterization of PROTACs containing cyclobutane linkers. By systematically evaluating ternary complex formation, in vitro ubiquitination, cellular degradation, and cell viability, researchers can gain critical insights into the structure-activity relationships of these novel degraders. The rigidity imparted by cyclobutane linkers may offer advantages in pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to enhanced degradation potency and improved drug-like properties. A thorough in vitro characterization is essential for the rational design and optimization of the next generation of targeted protein degraders.
References
Application Notes and Protocols for Developing Kinase Inhibitors with Cyclobutane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of kinase inhibitors incorporating cyclobutane scaffolds, with a focus on Janus Kinase (JAK) inhibitors. The unique structural properties of the cyclobutane ring, such as its conformational rigidity and ability to present substituents in a well-defined three-dimensional arrangement, make it an attractive scaffold in medicinal chemistry for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This document outlines the design, synthesis, and biological evaluation of these promising therapeutic agents.
Introduction to Cyclobutane Scaffolds in Kinase Inhibition
The cyclobutane motif has emerged as a valuable component in the design of kinase inhibitors. Its rigid, puckered conformation can lock a molecule into a bioactive conformation, potentially increasing binding affinity for the target kinase.[2] Furthermore, the defined stereochemistry of substituted cyclobutanes allows for precise positioning of pharmacophoric groups to interact with specific residues in the ATP-binding pocket of kinases, thereby improving selectivity.[1]
A notable example of a clinically successful kinase inhibitor featuring a cyclobutane scaffold is Abrocitinib (PF-04965842), a selective JAK1 inhibitor.[1] The development of Abrocitinib highlights the potential of incorporating this strained ring system to achieve desirable drug-like properties.
Data Presentation: Structure-Activity Relationship (SAR) of Cyclobutane-Containing JAK1 Inhibitors
The following table summarizes the in vitro potency and selectivity of a series of cyclobutane-containing inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the impact of structural modifications on JAK1 inhibition.
| Compound | R¹ | R² | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 1 | H | Propyl | 29 | 803 | >10000 | 1250 |
| 2 | Methyl | Propyl | 46 | 1300 | >10000 | 2300 |
| 3 | H | Ethyl | 52 | 1100 | >10000 | 1800 |
| 4 | H | Butyl | 35 | 950 | >10000 | 1500 |
Data adapted from J. Med. Chem. 2018, 61, 3, 1130–1152.[1]
Signaling Pathway: JAK-STAT Signaling and Inhibition by Cyclobutane-Containing Inhibitors
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors.[3] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Selective JAK1 inhibitors, such as those containing a cyclobutane scaffold, can effectively modulate this pathway.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by a cyclobutane-containing JAK1 inhibitor.
Experimental Protocols
Synthesis of a Representative Cyclobutane-Containing JAK1 Inhibitor
This protocol describes the synthesis of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (Abrocitinib).
Caption: General synthetic workflow for a cyclobutane-containing JAK1 inhibitor.
Protocol:
-
Step 1: Synthesis of cis-3-(methylamino)cyclobutanecarboxylic acid.
-
To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add methylamine hydrochloride and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to yield the cis-aminocyclobutane ester.
-
-
Step 2: Synthesis of cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutanecarboxylic acid.
-
Dissolve the cis-aminocyclobutane ester and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol.
-
Add a base, for example, diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux for 16 hours.
-
Cool the reaction and purify the product by precipitation or chromatography.
-
-
Step 3: Hydrolysis of the ester.
-
Treat the product from Step 2 with an aqueous solution of lithium hydroxide in a mixture of THF and water.
-
Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
-
-
Step 4: Curtius Rearrangement to form the diamine.
-
To a solution of the carboxylic acid in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and triethylamine.
-
Heat the mixture to reflux.
-
Add tert-butanol to the reaction to form the Boc-protected amine.
-
Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the cis-cyclobutane diamine.
-
-
Step 5: Sulfonylation to yield the final product.
-
Dissolve the diamine in a solvent like dichloromethane.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of propylsulfonyl chloride.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC₅₀ values of cyclobutane-containing compounds against JAK kinases.
Materials:
-
Purified JAK1, JAK2, JAK3, and TYK2 enzymes
-
Appropriate kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (cyclobutane derivatives) dissolved in DMSO
-
Assay plates (e.g., white, 384-well plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the assay plate, add the kinase, substrate, and test compound solution.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the cyclobutane-containing kinase inhibitors on a relevant cell line (e.g., a cytokine-dependent cell line).
Materials:
-
A suitable cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The use of cyclobutane scaffolds in the design of kinase inhibitors offers a promising strategy to achieve high potency and selectivity. The rigid nature of the cyclobutane ring allows for precise control over the spatial arrangement of key functional groups, leading to improved interactions with the target kinase. The protocols and data presented here provide a framework for the synthesis and evaluation of novel cyclobutane-containing kinase inhibitors, with the potential to lead to the development of new and effective therapeutics for a range of diseases.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important cyclobutane derivative.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction with 3-oxocyclobutanecarboxylic acid.
Question: My Grignard reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Grignard reaction for this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Quality of Starting Material: The purity of 3-oxocyclobutanecarboxylic acid is crucial. Impurities can interfere with the reaction. Consider purifying the starting material if its quality is uncertain.
-
Grignard Reagent Activity: The activity of the methylmagnesium chloride solution can decrease over time. Use a freshly prepared or recently titrated Grignard reagent for best results.
-
Reaction Temperature: The temperature during the addition of the Grignard reagent is critical. Maintaining a low temperature (e.g., -32°C) during the addition helps to minimize side reactions.[1] A Neslab cryocooler or a dry ice/acetone bath can be used for this purpose.
-
Quenching Procedure: The quenching step should be performed carefully at a low temperature (e.g., 5°C) using a weak acid to avoid degradation of the product.[1]
Question: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize it?
Answer: A common side reaction is the formation of a di-addition product or other byproducts due to the reactivity of the Grignard reagent.
-
Identification: Use spectroscopic methods like 1H NMR and Mass Spectrometry to characterize the side product. The presence of unexpected signals in the NMR spectrum can help elucidate its structure.
-
Minimization Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the Grignard reagent. Using a large excess can lead to di-addition. A typical protocol uses 2.2 equivalents of methylmagnesium chloride.[1]
-
Slow Addition: Add the Grignard reagent dropwise over a prolonged period (e.g., 30 minutes) to maintain a low concentration of the reagent in the reaction mixture at any given time.[1]
-
Temperature Control: As mentioned, maintaining a low reaction temperature is key to controlling the reactivity and selectivity of the Grignard reagent.
-
Question: The purification of the final product is proving difficult. What purification methods are most effective?
Answer: Purification of this compound can be challenging due to its polarity and potential for intramolecular interactions.
-
Extraction: After quenching the reaction, ensure the aqueous solution is acidic (pH < 6) to protonate the carboxylic acid, making it more soluble in organic solvents like dichloromethane (DCM) for extraction.[1]
-
Chromatography: Column chromatography on silica gel is a common method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the typical stereoselectivity of the Grignard addition to 3-oxocyclobutanecarboxylic acid?
A1: The addition of a Grignard reagent to the ketone in 3-oxocyclobutanecarboxylic acid typically results in a mixture of cis and trans diastereomers. One study reported an integral ratio of 5.41:1 for the major to minor diastereomer, indicating moderate stereoselectivity.[1] The stereochemical outcome can be influenced by the reaction conditions.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the Grignard reaction on 3-oxocyclobutanecarboxylic acid is a common approach, other methods could be adapted from the synthesis of similar cyclobutane structures. For instance, methods starting from glutaric acid or malic acid have been mentioned as potential routes.[2] Additionally, multi-step syntheses involving the construction of the cyclobutane ring are also possible, though often more complex.
Q3: What are the key characterization data for this compound?
A3: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In CD₃OD, the following peaks are characteristic for the major diastereomer: δ 2.65 (p, J= 8.5 Hz, 1H), 2.34- 2.26 (m, 3H), 2.26- 2.18 (m, 2H), 1.33 (s, 3H).[1]
-
Mass Spectrometry: The expected molecular weight is 130.14 g/mol .[2]
Data Presentation
Table 1: Summary of a Reported Grignard Reaction Protocol
| Parameter | Value | Reference |
| Starting Material | 3-oxocyclobutane carboxylic acid | [1] |
| Reagent | Methylmagnesium chloride (3M in THF) | [1] |
| Equivalents of Grignard | 2.2 | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -32°C (addition), warmed to 22°C | [1] |
| Reaction Time | Overnight (after addition) | [1] |
| Quenching Agent | 2M HCl | [1] |
| Calculated Yield | 39.4% | [1] |
| Diastereomeric Ratio | 5.41:1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (cis)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid via Grignard Reaction [1]
Materials:
-
3-oxocyclobutane carboxylic acid
-
Methylmagnesium chloride (3M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1.0 g (9.99 mmol) of 3-oxocyclobutane carboxylic acid and 35.14 mL of THF.
-
Stir the solution at room temperature for 5 minutes, then cool to -32°C using a Neslab cryocooler.
-
Slowly add 7.30 mL (22 mmol) of 3M methylmagnesium chloride solution in THF dropwise over 30 minutes using an addition funnel, maintaining the temperature at -32°C.
-
After the addition is complete, allow the solution to warm to 22°C and stir overnight.
-
After 24 hours, cool the mixture to 5°C in an ice bath.
-
Quench the reaction by the dropwise addition of 2M HCl. Stir for 30 minutes.
-
Warm the mixture to room temperature and stir for an additional 45 minutes.
-
Check the pH to ensure the solution is acidic (pH < 6).
-
Extract the aqueous solution with DCM (3 x ~10 mL).
-
Combine the organic layers and wash with aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Hydroxy-3-methylcyclobutanecarboxylic acid using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: The most common techniques for purifying polar carboxylic acids like this compound are Reversed-Phase (RP) HPLC, Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[1] Given the chiral nature of the molecule, Chiral Chromatography is also essential for separating its enantiomers.
Q2: My compound has poor retention on a C18 column. What can I do?
A2: Poor retention of polar compounds on traditional C18 columns is a frequent issue.[1] To improve retention, you can:
-
Use a highly aqueous mobile phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[1]
-
Employ a polar-embedded or polar-endcapped column: These columns offer better retention for polar analytes.
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the nonpolar stationary phase.
-
Consider HILIC: This technique is specifically designed for the separation of highly polar compounds.[1]
Q3: I am observing significant peak tailing. What are the likely causes and solutions?
A3: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid, causing tailing. To mitigate this, use a high-quality, end-capped column or add a competitive agent like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%).
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to maintain it in a single, non-ionized form.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or volume.
-
Extra-column Effects: Minimize the length and diameter of tubing and ensure all connections are secure to reduce dead volume.
Q4: How can I separate the enantiomers of this compound?
A4: Chiral chromatography is necessary to separate the enantiomers. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral acids. Alternatively, chiral mobile phase additives can be used with a standard achiral column.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Use a base-deactivated or end-capped column. Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (pKa is approximately 4-5). | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High sample concentration leading to non-linear adsorption. | Dilute the sample. |
Issue 2: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual shift in retention time | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, especially the pH and organic modifier concentration. Premixing the mobile phase can improve consistency. | |
| Random shifts in retention time | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump to remove any bubbles. |
| Leaks in the system. | Check all fittings and connections for any signs of leakage. |
Issue 3: No or Low Recovery in Ion-Exchange Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Analyte does not bind to the column | Incorrect pH of the loading buffer. | For anion exchange, the buffer pH must be above the pKa of the carboxylic acid to ensure it is deprotonated (negatively charged). |
| Ionic strength of the loading buffer is too high. | Use a low ionic strength buffer for loading to allow the analyte to bind to the resin. | |
| Analyte binds but does not elute | Elution buffer ionic strength is too low. | Gradually increase the salt concentration (e.g., NaCl gradient) in the elution buffer. |
| Elution buffer pH is incorrect. | For anion exchange, decrease the pH of the elution buffer towards the pKa of the analyte to neutralize its charge and facilitate elution. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (use a column stable in high aqueous mobile phases).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Preparative Ion-Exchange Chromatography
-
Column: Strong Anion Exchange (SAX) resin.
-
Equilibration Buffer (Buffer A): 10 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 10 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
Procedure:
-
Equilibrate the column with 5 column volumes of Buffer A.
-
Dissolve the sample in Buffer A and load it onto the column.
-
Wash the column with 3 column volumes of Buffer A to remove unbound impurities.
-
Elute the bound this compound with a linear gradient of 0-100% Buffer B over 10 column volumes.
-
Collect fractions and analyze for the presence of the target compound.
-
Protocol 3: Chiral HPLC for Enantiomeric Separation
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralpak AD-H or similar).
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). Note: The optimal mobile phase composition will depend on the specific chiral column used and may require method development.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
Quantitative Data Summary
The following tables provide illustrative data for typical chromatographic purifications. Actual results will vary based on the specific experimental conditions and the purity of the starting material.
Table 1: Illustrative Reversed-Phase HPLC Purity Analysis
| Parameter | Value |
| Retention Time | 8.5 min |
| Purity (by area %) | >98% |
| Tailing Factor | 1.1 |
| Resolution (from nearest impurity) | >2.0 |
Table 2: Illustrative Preparative Ion-Exchange Chromatography Performance
| Parameter | Value |
| Loading Capacity | 5 mg/mL of resin |
| Recovery | >90% |
| Purity of Eluted Fraction | >99% |
Table 3: Illustrative Chiral HPLC Enantiomeric Separation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time | 12.3 min | 14.1 min |
| Resolution (Rs) | \multicolumn{2}{c | }{>1.5} |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{>99%} |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
Technical Support Center: Optimizing Grignard Reactions for 3-Oxocyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions on 3-oxocyclobutanecarboxylic acid. The bifunctional nature of this substrate, containing both a ketone and a carboxylic acid, presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction directly on 3-oxocyclobutanecarboxylic acid?
A1: No, a direct Grignard reaction on 3-oxocyclobutanecarboxylic acid is not feasible. Grignard reagents are strong bases and will react with the acidic proton of the carboxylic acid in a simple acid-base reaction.[1][2] This reaction is much faster than the desired nucleophilic addition to the ketone carbonyl, and it will consume the Grignard reagent, preventing the formation of the desired tertiary alcohol.
Q2: How can I modify 3-oxocyclobutanecarboxylic acid to make it compatible with a Grignard reagent?
A2: To prevent the acid-base reaction, the carboxylic acid group must be "protected" before introducing the Grignard reagent. The most common method for protecting a carboxylic acid is to convert it into an ester, such as a methyl, ethyl, or benzyl ester.[1][3] Esters are generally stable to Grignard reagents under the reaction conditions required for addition to a ketone.
Q3: Which ester protecting group is best for my reaction?
A3: The choice of ester protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal (deprotection) and the stability of the rest of the molecule to those conditions. Simple alkyl esters like methyl or ethyl esters are common, but other options offer different deprotection methods. For example, a benzyl ester can be removed by hydrogenolysis, which can be a mild method if your molecule does not contain other functional groups susceptible to reduction.[1]
Q4: After protecting the carboxylic acid as an ester, will the Grignard reagent react with both the ketone and the ester?
A4: Ketones are generally more reactive towards Grignard reagents than esters.[4] This difference in reactivity allows for selective addition to the ketone carbonyl. However, to maximize selectivity and prevent double addition to the ester, it is crucial to carefully control the reaction conditions, especially temperature and the stoichiometry of the Grignard reagent. Using a slight excess of the Grignard reagent (1.1-1.2 equivalents) and maintaining a low temperature (e.g., -78 °C to 0 °C) can favor the reaction at the more reactive ketone center.
Q5: What are the most common side reactions to be aware of?
A5: Besides the potential for the Grignard reagent to react with the ester, other common side reactions include:
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Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[5]
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Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide from its preparation, forming a hydrocarbon byproduct.[6]
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Reduction: With sterically hindered ketones or bulky Grignard reagents, the ketone can be reduced to a secondary alcohol.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Tertiary Alcohol
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | 1. Ensure all glassware is rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight. 2. Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be freshly distilled from an appropriate drying agent. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Magnesium | 1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium surface by gently crushing it with a glass rod, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[6] A color change or gentle reflux indicates initiation. |
| Inefficient Grignard Reagent Formation | 1. Ensure the alkyl halide is pure and dry. 2. Maintain a gentle reflux during the formation of the Grignard reagent, but avoid excessive heating which can promote side reactions.[6] |
| Acid-Base Reaction with Carboxylic Acid | 1. Confirm that the carboxylic acid was successfully and completely converted to the ester protecting group before adding the Grignard reagent. Use techniques like NMR or IR spectroscopy to verify the transformation. |
| Inefficient Work-up | 1. During the aqueous quench, add the reaction mixture slowly to a vigorously stirred, cold solution of saturated ammonium chloride to minimize the formation of insoluble magnesium salts. 2. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. |
Problem 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Mitigation Strategies |
| Starting Keto-ester Recovered | Enolization of the Ketone | 1. Use a less sterically hindered Grignard reagent if possible. 2. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization. |
| Double Addition Product (from reaction with ester) | Excess Grignard Reagent or High Temperature | 1. Use a controlled amount of the Grignard reagent (e.g., 1.1 equivalents). 2. Add the Grignard reagent slowly to the keto-ester at a low temperature (e.g., -78 °C) and monitor the reaction progress carefully by TLC. |
| Hydrocarbon Byproduct (from Wurtz Coupling) | High Concentration of Alkyl Halide During Grignard Formation | 1. Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration. 2. Ensure efficient stirring during the formation of the Grignard reagent. |
| Secondary Alcohol | Reduction of the Ketone | 1. This is more common with bulky Grignard reagents. If possible, use a less hindered Grignard reagent. 2. Lowering the reaction temperature may also reduce the extent of reduction. |
Data Presentation
Table 1: Comparison of Common Ester Protecting Groups for Carboxylic Acids
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability to Grignard Reagents |
| Methyl Ester | CH₃OH, cat. H₂SO₄ (Fischer Esterification) or CH₂N₂ | Saponification (e.g., NaOH, H₂O/MeOH), then acidification | Generally stable |
| Ethyl Ester | C₂H₅OH, cat. H₂SO₄ (Fischer Esterification) | Saponification (e.g., NaOH, H₂O/EtOH), then acidification | Generally stable |
| Benzyl Ester | Benzyl alcohol, cat. H₂SO₄ or Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Generally stable |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | Mild acid (e.g., trifluoroacetic acid) | Generally stable |
Experimental Protocols
Protocol 1: Esterification of 3-Oxocyclobutanecarboxylic Acid (Methyl Ester Formation)
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq).
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Reagent Addition: Add anhydrous methanol (10-20 volumes) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-oxocyclobutanecarboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Grignard Reaction with Methyl 3-Oxocyclobutanecarboxylate
-
Grignard Reagent Preparation:
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In a separate flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).
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Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
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Add a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous ether/THF dropwise from the dropping funnel. A crystal of iodine can be added to initiate the reaction.
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Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
-
-
Grignard Addition:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared Grignard reagent dropwise to the cooled solution of the keto-ester with vigorous stirring.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed to the work-up.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the reaction mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Grignard reaction.
References
Technical Support Center: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Grignard reaction with 3-oxocyclobutanecarboxylic acid, a common synthetic route.
Issue 1: Low or No Yield of the Desired Product
Q1: My Grignard reaction with 3-oxocyclobutanecarboxylic acid is resulting in a very low yield or no product at all. What are the potential causes?
A1: Several factors can contribute to a low or negligible yield in this reaction. The primary suspect is the acidic proton of the carboxylic acid group, which reacts with the Grignard reagent. Other possibilities include impure reagents, incorrect reaction conditions, or competing side reactions.
Troubleshooting Steps:
-
Grignard Reagent Stoichiometry: The carboxylic acid proton will consume one equivalent of the Grignard reagent. Therefore, at least two equivalents of the methylmagnesium halide are required: one to deprotonate the carboxylic acid and the second to react with the ketone carbonyl group. An excess of the Grignard reagent (e.g., 2.2-2.5 equivalents) is often recommended to ensure the reaction goes to completion.
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Purity of Starting Materials: Ensure that the 3-oxocyclobutanecarboxylic acid is pure and dry. Any moisture will quench the Grignard reagent. The solvent (typically anhydrous THF or diethyl ether) must be strictly anhydrous.
-
Reaction Temperature: The initial deprotonation is rapid and exothermic. The subsequent nucleophilic addition to the ketone is typically carried out at low temperatures (e.g., 0 °C or below) to minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired pathways.
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Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate is unreactive towards the Grignard reagent and will revert to the starting ketone upon acidic workup, thus lowering the yield. Using a less sterically hindered Grignard reagent and maintaining low reaction temperatures can help to disfavor this side reaction.
Issue 2: Presence of Unexpected Byproducts
Q2: I have obtained the desired product, but my crude NMR spectrum shows significant impurities. What are the likely side products and how can I minimize their formation?
A2: The most common side products in this synthesis are the unreacted starting material, a dehydrated alkene, and potentially products from the ring-opening of the cyclobutane ring under harsh conditions.
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Unreacted 3-oxocyclobutanecarboxylic acid: This is often due to insufficient Grignard reagent or premature quenching of the reaction.
-
Dehydration Product (3-methylenecyclobutanecarboxylic acid or 1-methylcyclobut-2-enecarboxylic acid): The tertiary alcohol product can undergo dehydration, especially during acidic workup at elevated temperatures.
-
Ring-Opened Products: While less common under standard Grignard conditions, the inherent ring strain of the cyclobutane ring can make it susceptible to opening under certain acidic or basic conditions, although specific products are difficult to predict without further analysis.
Mitigation Strategies:
-
Careful Workup: The acidic workup should be performed at low temperatures (e.g., in an ice bath) to quench the reaction and protonate the alkoxide. Using a milder acid, such as saturated aqueous ammonium chloride, can sometimes be beneficial.
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Purification: Column chromatography is often necessary to separate the desired product from the side products. The polarity difference between the hydroxyl group of the product and the double bond of the dehydration byproduct usually allows for good separation.
Issue 3: Difficulty in Separating Diastereomers
Q3: The reaction produces both cis and trans diastereomers of this compound. How can I separate them?
A3: The separation of diastereomers can be challenging. The ratio of diastereomers formed depends on the stereoselectivity of the Grignard addition to the cyclobutanone.
Separation Techniques:
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Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the solvent system is crucial for achieving good resolution.
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Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective purification method.
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Derivatization: In some cases, converting the carboxylic acid to an ester or an amide with a chiral auxiliary can facilitate the separation of the diastereomers by chromatography or crystallization. The auxiliary can then be removed to yield the pure diastereomer.
Frequently Asked Questions (FAQs)
Q4: What is the expected ratio of cis to trans diastereomers in the Grignard reaction?
A4: The stereochemical outcome of nucleophilic additions to cyclobutanones can be influenced by the puckered nature of the four-membered ring. The incoming nucleophile may preferentially attack from the less sterically hindered face. The exact cis:trans ratio can be sensitive to the specific reaction conditions, including temperature and solvent. It is often necessary to determine the ratio experimentally by techniques like NMR spectroscopy.
Q5: Are there alternative synthetic routes that might avoid some of these side reactions?
A5: Yes, other synthetic strategies could be considered:
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Reformatsky Reaction: Using an α-haloester (e.g., ethyl bromoacetate) with zinc metal in the presence of 3-oxocyclobutanecarboxylic acid could provide the corresponding β-hydroxy ester, which can then be hydrolyzed. The Reformatsky reagent is generally less basic than a Grignard reagent, which may reduce the extent of enolization.
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Protection of the Carboxylic Acid: The carboxylic acid could be protected as an ester before the Grignard reaction. This would avoid the consumption of one equivalent of the Grignard reagent for deprotonation. However, this adds extra steps to the synthesis (protection and deprotection).
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Solution |
| No or very low conversion of starting material | Insufficient Grignard reagent | Use at least 2.2 equivalents of methylmagnesium halide. |
| Wet reagents or solvent | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Significant amount of starting material recovered | Enolization of the ketone | Maintain low reaction temperature (0 °C or below). |
| Complex mixture of products | Reaction temperature too high | Control the temperature during Grignard addition and workup. |
Table 2: Common Side Products and Their Identification
| Side Product | Chemical Name | Expected NMR Signal(s) |
| Unreacted Starting Material | 3-oxocyclobutanecarboxylic acid | Signals corresponding to the ketone and carboxylic acid protons. |
| Dehydration Product | 3-methylenecyclobutanecarboxylic acid | Signals for vinylic protons (alkene). |
| Isomeric Dehydration Product | 1-methylcyclobut-2-enecarboxylic acid | Signals for vinylic protons and a methyl group on a double bond. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylmagnesium chloride (2.2 eq) in THF dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
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Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
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Extraction: Acidify the aqueous layer with 1 M HCl to pH ~3 and extract with ethyl acetate (3 x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove impurities.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions in the synthesis.
Technical Support Center: Stereoselective Synthesis of Cyclobutane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of cyclobutane derivatives.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity or Enantioselectivity
Low stereoselectivity is a frequent issue in cyclobutane synthesis. This guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Detailed Steps:
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Catalyst System Evaluation:
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Is the catalyst active? Ensure the catalyst is not degraded. Consider using a fresh batch.
-
Is it the right catalyst? For reactions like Rh-catalyzed arylations, the choice of the rhodium precursor (e.g., [Rh(OH)(L1)] vs. [RhCl(C2H4)2]2) can impact yield and selectivity.[1]
-
-
Chiral Ligand Modification:
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Ligand Choice: The structure of the chiral ligand is critical. In Rh-catalyzed reactions, diene ligands have shown excellent capability in controlling diastereoselectivity.[1]
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Electronic Effects: Introducing electron-withdrawing substituents on the ligand can significantly improve diastereoselectivity.[1]
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Steric Hindrance: More sterically hindered substituents on the ligand can improve enantioselectivity, though they may sometimes reduce the reaction yield.[1]
-
-
Solvent Optimization:
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Solvent polarity can dramatically affect stereoselectivity. For instance, in some intramolecular [2+2] photocycloadditions, a reversal of selectivity can be achieved through intramolecular hydrogen bonding in specific solvents.[2] In photochemically induced reactions, non-polar solvents may favor products with a smaller overall dipole, while polar solvents might favor others.[3]
-
-
Temperature Adjustment:
-
Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[4]
-
-
Use of Additives:
-
In some cases, additives or co-catalysts can help to stabilize the desired transition state, leading to higher stereoselectivity.
-
Frequently Asked Questions (FAQs)
[2+2] Photocycloadditions
Q1: My [2+2] photocycloaddition is resulting in a low yield of the desired cyclobutane product. What are the common causes and solutions?
A1: Low yields in [2+2] photocycloadditions can stem from several factors. Here are some common issues and how to address them:
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Inappropriate Wavelength: Ensure you are using the correct wavelength of light to excite the olefin without causing product decomposition.
-
Poor Quantum Yield: The inherent efficiency of the photochemical reaction may be low. The use of a triplet sensitizer, such as thioxanthone, can improve the efficiency of intersystem crossing and subsequent cycloaddition.[5]
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Substrate Concentration: For intramolecular reactions, dilute conditions are often necessary to favor the desired cyclization over intermolecular reactions.[5]
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Solvent Choice: The solvent can influence the stability of the excited state and the reaction pathway. Experiment with different solvents to find the optimal conditions.
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Side Reactions: The formation of byproducts can reduce the yield. Analyze your crude reaction mixture to identify any major side products and adjust conditions to minimize their formation.
Q2: I am observing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail) in my [2+2] cycloaddition. How can I improve regioselectivity?
A2: Regiocontrol in [2+2] cycloadditions is a common challenge. Here are some strategies to improve it:
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Directing Groups: The presence and nature of substituents on the reacting alkenes can strongly direct the regioselectivity.
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Catalysis: The use of catalysts, such as Cu(I) salts, can provide better regiocontrol in [2+2] photocycloadditions.[2]
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Reaction Conditions: For intermolecular reactions, the stereochemistry of the products can sometimes be influenced by the reaction mechanism (e.g., anti head-to-head cycloadditions yielding δ-truxinate isomers).[5]
Catalyst-Mediated Syntheses
Q3: In my rhodium-catalyzed arylation of a cyclobutene, the diastereoselectivity is poor. What factors should I investigate?
A3: Poor diastereoselectivity in this reaction is often linked to the ligand and reaction conditions.
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Ligand Effects: Chiral diene ligands are crucial for controlling diastereoselectivity. Ligands with electron-deficient groups can enhance selectivity by promoting rapid, stereoretentive protonation.[1]
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Substrate's Ester Group: The steric bulk of the ester group on the cyclobutene-1-carboxylate can influence both enantioselectivity and diastereoselectivity.[1]
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Base and Solvent: The choice of base (e.g., aqueous KOH) and solvent (e.g., toluene) are important parameters to optimize.[1]
Q4: My catalytic reaction is sluggish or not proceeding to completion. What should I check?
A4:
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Catalyst Deactivation: Ensure your catalyst is not being poisoned by impurities in the starting materials or solvent. Purify all reagents and use dry solvents.
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Reaction Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. For example, ortho-substituted arylboronic acids in Rh-catalyzed additions may require higher temperatures.[1]
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Reagent Stoichiometry: Verify the correct stoichiometry of all reactants, including the catalyst loading.
General Questions
Q5: How can I improve the separation of cyclobutane stereoisomers?
A5: The separation of stereoisomers can be challenging due to their similar physical properties.[4]
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Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is often effective. Careful optimization of the mobile phase is key.
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Crystallization: Diastereomers may have different solubilities, allowing for separation by fractional crystallization.
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Derivatization: Converting the mixture of stereoisomers into derivatives can sometimes exaggerate the differences in their physical properties, making them easier to separate.
Data Summary Tables
Table 1: Effect of Ester Groups on Rh-Catalyzed 1,4-Addition [1]
| Entry | R in Ester Group | Yield (%) | d.r. (trans/cis) | ee (%) |
| 1 | Et | 61 | >20:1 | 10 |
| 2 | i-Pr | 70 | >20:1 | 25 |
| 3 | t-Bu | 65 | >20:1 | 40 |
| 4 | Ph | 68 | >20:1 | 35 |
| 5 | 2,6-Me2-Ph | 55 | >20:1 | 60 |
| 6 | 2,6-i-Pr2-Ph | 40 | >20:1 | 75 |
| 7 | 2,4,6-Me3-Ph | 52 | >20:1 | 68 |
| 8 | 2,6-Ph2-Ph | 35 | >20:1 | 85 |
Table 2: Effect of Chiral Ligands on Rh-Catalyzed 1,4-Addition [1]
| Entry | Ligand | Yield (%) | d.r. (trans/cis) | ee (%) |
| 1 | L1 | 55 | >20:1 | 85 |
| 2 | L2 (4-F) | 68 | >20:1 | 83 |
| 3 | L3 (4-Cl) | 70 | >20:1 | 84 |
| 4 | L4 (4-Br) | 72 | >20:1 | 83 |
| 5 | L5 (4-CF3) | 85 | >20:1 | 86 |
| 6 | L6 (4-Me) | 50 | 15:1 | 80 |
| 7 | L7 (4-OMe) | 45 | 10:1 | 78 |
| 8 | L8 (3,5-di-CF3) | 92 | >20:1 | 90 |
| 9 | L9 (3,5-di-F) | 75 | >20:1 | 88 |
Key Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclobutene-1-carboxylates[4]
Logical Flow of the Protocol
Caption: Experimental workflow for Rh-catalyzed 1,4-addition.
Methodology:
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To a reaction vessel, add the cyclobutene-1-carboxylate (0.1 mmol, 1.0 equiv), arylboronic acid (0.2 mmol, 2.0 equiv), [Rh(C2H4)2Cl]2 (0.0015 mmol), and the chiral diene ligand (0.0033 mmol) in toluene (1 mL).
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To this mixture, add 2.0 M aqueous KOH (0.2 mmol, 2.0 equiv).
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Stir the reaction mixture at 50 °C for 5 hours.
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Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane derivative.
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Determine the yield, diastereomeric ratio (by GC analysis), and enantiomeric excess (by chiral HPLC analysis).[1]
This technical support center provides a foundational guide for researchers. For more specific issues, consulting the primary literature is always recommended.
References
- 1. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Hydroxy-3-methylcyclobutanecarboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] For optimal preservation of its integrity, storage at room temperature is generally acceptable for short periods.[4]
Q2: What are the known incompatibilities for this compound?
A2: this compound should not be stored with strong oxidizing agents or strong bases, as these can promote degradation.[2][3]
Q3: How can I monitor the stability of my this compound sample over time?
A3: The stability of your sample can be monitored by periodically performing analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and to quantify the purity of the compound. Visual inspection for any changes in color or physical state can also be an initial indicator of degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Problem ID | Observed Issue | Potential Cause | Suggested Solution |
| STAB-001 | Appearance of new peaks in HPLC analysis of a sample in an acidic solution (pH < 7). | Acid-catalyzed degradation: The tertiary alcohol may be susceptible to elimination reactions under acidic conditions, leading to the formation of unsaturated byproducts. | - Maintain the pH of your solutions as close to neutral as possible.- If acidic conditions are necessary, conduct the experiment at a lower temperature to minimize the rate of degradation.- Utilize a buffered mobile phase for HPLC analysis to ensure consistent pH. |
| STAB-002 | Decrease in the main peak area and the appearance of new peaks in HPLC analysis of a sample in a basic solution (pH > 7). | Base-catalyzed degradation: While specific pathways are not well-documented, carboxylates can be susceptible to various reactions in strong bases, and the cyclobutane ring may undergo rearrangements. | - Avoid strongly basic conditions where possible.- If basic conditions are required, use the mildest effective base and the lowest possible temperature.- Consider the use of a non-nucleophilic organic base if it is compatible with your experimental design. |
| STAB-003 | Sample discoloration (e.g., yellowing) and the emergence of multiple new peaks in the chromatogram after heating. | Thermal decomposition: Elevated temperatures can induce ring strain relief in the cyclobutane ring, leading to ring-opening or other rearrangements. The hydroxyl and carboxylic acid groups can also participate in degradation reactions. | - Store the compound at the recommended cool temperature.- Avoid high temperatures during experimental workup. If heating is necessary, use the lowest effective temperature and for the shortest possible duration. |
| STAB-004 | Inconsistent analytical results between different batches or over time. | Gradual degradation during storage: This may be due to exposure to atmospheric moisture, oxygen, or repeated freeze-thaw cycles. | - Ensure the storage container is tightly sealed after each use.- For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).- Aliquot the sample to avoid repeated opening of the main stock container. |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted and optimized for your specific equipment and needs.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase:
-
A: 0.1% Formic Acid in Water
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B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-31 min: 95% to 5% B
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31-35 min: 5% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Forced Degradation Study Protocol
To understand the potential degradation pathways, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a vial and heat at 80 °C for 24 hours.
-
Photostability: Expose 10 mg of the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Overcoming Poor Solubility of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
Welcome to the technical support center for 3-Hydroxy-3-methylcyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the solubility of this compound.
Q1: I'm having trouble dissolving this compound in water. What is its expected aqueous solubility?
A1: this compound is generally considered to be soluble in water.[1][2] However, like many carboxylic acids, its solubility is significantly influenced by the pH of the solution. At neutral or acidic pH, the compound exists predominantly in its less soluble, protonated form. For carboxylic acids with a low molecular weight, they are often miscible with water.[1][3]
Troubleshooting Steps:
-
Verify Water Quality: Ensure you are using purified water (e.g., deionized or distilled) as impurities can affect solubility.
-
Gentle Heating: Try warming the solution gently (e.g., to 30-40°C) with stirring to increase the rate of dissolution. Avoid excessive heat which could lead to degradation.
-
pH Adjustment: The most effective method to increase aqueous solubility is to raise the pH. Refer to the pH adjustment protocol below.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of carboxylic acids is highly dependent on pH.[4] As the pH of the solution increases to become more alkaline, the carboxylic acid group (-COOH) deprotonates to form the carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water. Generally, a pH that is at least two to three units above the pKa of the carboxylic acid will lead to substantial ionization and improved solubility.[5]
Q3: My compound precipitates out of my aqueous buffer. What could be the cause?
A3: Precipitation upon addition to a buffer can occur for a few reasons:
-
Final Concentration Exceeds Solubility: The final concentration of the compound in your buffer may be higher than its solubility at the buffer's specific pH and temperature.
-
"Salting Out": High concentrations of salts in your buffer can sometimes decrease the solubility of an organic compound.
-
Common Ion Effect: If your buffer contains an ion that is the same as the counterion of a salt form of your compound, it can reduce solubility.
-
Organic Solvent from Stock Solution: If you are diluting a stock solution prepared in an organic solvent (like DMSO or ethanol), the change in solvent composition upon dilution into the aqueous buffer can cause the compound to precipitate.
Troubleshooting Steps:
-
Lower the final concentration of your compound.
-
If using a stock solution, try to minimize the percentage of the organic solvent in the final aqueous solution.
-
Consider adjusting the pH of your final buffered solution.
Q4: In which organic solvents is this compound soluble?
Q5: Can I use a co-solvent to improve the solubility of this compound in an aqueous solution?
A5: Yes, using a water-miscible co-solvent is a common strategy. Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of organic compounds in water by reducing the overall polarity of the solvent system.[6][]
Data Presentation: Solubility Profile
While exact experimental values for the solubility of this compound are not widely published, the following table provides estimated solubility information based on the general properties of small-chain carboxylic acids.
| Solvent System | Temperature | Expected Solubility | Notes |
| Purified Water (pH ~5-6) | Room Temp. | Moderately Soluble | Solubility is limited by the protonated form. |
| Purified Water (pH > 7) | Room Temp. | Highly Soluble | Increased solubility due to deprotonation to the carboxylate form. |
| Ethanol | Room Temp. | Soluble | A good choice for creating stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | Soluble | Another excellent option for stock solutions, but be mindful of its effects in biological assays. |
| Water/Ethanol Mixture | Room Temp. | Variable | Solubility will depend on the ratio of water to ethanol. |
Experimental Protocols
Here are detailed methodologies for key experiments to overcome the poor solubility of this compound.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by preparing a basic solution.
Materials:
-
This compound
-
Purified water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound and add it to a volumetric flask.
-
Add a portion of the purified water (e.g., about 70-80% of the final volume).
-
Begin stirring the solution. The compound may not fully dissolve at this stage.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a pH meter or pH strips. Continue adding NaOH until the compound is fully dissolved and the pH is in the desired alkaline range (a pH of 8 or higher is a good starting point).
-
Once the compound is completely dissolved, add purified water to reach the final desired volume.
-
If necessary, make final small adjustments to the pH.
Protocol 2: Preparation of a Sodium Salt of this compound
This protocol outlines the formation of the sodium salt of the carboxylic acid, which can then be isolated as a solid for easier handling and improved aqueous solubility.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol (or another suitable organic solvent)
-
Stir plate and stir bar
-
Rotary evaporator (optional)
-
Filtration apparatus
Procedure:
-
Dissolve the this compound in a suitable organic solvent like ethanol.
-
In a separate container, prepare a solution with a stoichiometric equivalent of the base (NaOH or NaHCO₃) in a minimal amount of water or ethanol.
-
Slowly add the basic solution to the carboxylic acid solution while stirring. If using NaHCO₃, you may observe the evolution of CO₂ gas.
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
If the sodium salt precipitates out of the organic solvent, it can be collected by filtration.
-
If the salt remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid sodium salt.
-
The resulting solid sodium salt of this compound should exhibit significantly higher aqueous solubility than the free acid form.
Protocol 3: Using a Co-solvent System
This protocol details the use of a co-solvent to prepare a stock solution of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol or DMSO)
-
Aqueous buffer or media
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO). Ensure the compound is fully dissolved, using gentle warming if necessary.
-
To prepare your final working solution, perform a serial dilution of the stock solution into your aqueous buffer or media.
-
When diluting, add the stock solution to the aqueous medium and immediately vortex or mix vigorously to ensure rapid dispersion and prevent precipitation.
-
It is crucial to keep the final concentration of the co-solvent as low as possible in your final working solution to avoid any potential artifacts in your experiment, especially in biological assays.
Visualizations
Decision Workflow for Solubilization Strategy
The following diagram illustrates a logical workflow for selecting an appropriate method to dissolve this compound.
Caption: A decision tree for selecting a solubilization method.
Mechanism of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium that governs the solubility of this compound in response to changes in pH.
Caption: Equilibrium between protonated and deprotonated forms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and commercially available starting material is 3-oxocyclobutane-1-carboxylic acid. This can be reacted with a methyl Grignard reagent to introduce the methyl group and form the desired tertiary alcohol.[1]
Q2: What are the key reaction steps in the synthesis of this compound?
A2: The synthesis can be broadly divided into two main steps:
-
Grignard Reaction: Reaction of 3-oxocyclobutane-1-carboxylic acid with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the magnesium salt of this compound.
-
Hydrolysis/Workup: Acidic workup to hydrolyze the magnesium salt and isolate the final product.
Q3: What are the potential side products or impurities I should be aware of during synthesis and scale-up?
A3: Potential impurities can arise from the starting materials or side reactions. For instance, if the starting 3-oxocyclobutanecarboxylic acid contains impurities, they may carry through the synthesis. During the Grignard reaction, side products can include unreacted starting material and byproducts from the Grignard reagent itself. In syntheses of similar molecules, impurities such as mesityl oxide and 3,3-dimethylacrylic acid have been noted, which could potentially form under certain conditions.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes, scaling up chemical reactions requires careful consideration of safety. The Grignard reaction is highly exothermic and requires strict control of the reaction temperature. The use of ethereal solvents like THF or diethyl ether, which are highly flammable, necessitates an inert atmosphere (e.g., nitrogen or argon) and proper grounding of equipment to prevent static discharge. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Grignard reaction. 2. Degradation of the Grignard reagent. 3. Loss of product during workup and extraction. 4. Sub-optimal reaction temperature. | 1. Ensure the starting material is completely dissolved and the Grignard reagent is added slowly to maintain the reaction temperature. Use a slight excess of the Grignard reagent. 2. Use freshly prepared or titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and wash the combined organic layers with brine to minimize emulsion formation. 4. Maintain the recommended reaction temperature. For the Grignard reaction, this is typically kept low initially (e.g., 0 °C) and then allowed to warm to room temperature. |
| Presence of Starting Material in the Final Product | Incomplete reaction. | Increase the reaction time or the amount of Grignard reagent. Ensure efficient stirring to promote reaction completion. |
| Formation of an Emulsion During Workup | The presence of magnesium salts can lead to the formation of emulsions, making phase separation difficult. | Add a saturated solution of brine (NaCl) during the workup to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Product is an Oil Instead of a Crystalline Solid | Presence of impurities or residual solvent. | Purify the product by column chromatography or recrystallization from a suitable solvent system. Ensure all solvent is removed under vacuum. |
| Inconsistent Results Between Batches | Variability in the quality of starting materials or reagents, or slight deviations in reaction conditions. | Use starting materials and reagents from the same batch with consistent purity. Strictly control reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a proposed method based on the synthesis of similar compounds and should be optimized for specific laboratory conditions and scale.
Materials:
-
3-oxocyclobutane-1-carboxylic acid
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
The following table presents hypothetical data for the scaled-up synthesis of a related compound, methyl 3-hydroxycyclobutanecarboxylate, which can serve as a benchmark for the synthesis of this compound.[2]
| Scale | Starting Material (Methyl 3-oxocyclobutanecarboxylate) | Reducing Agent (Lithium tri-tert-butoxyaluminum hydride) | Solvent (THF) | Reaction Time | Yield | Purity |
| Lab Scale | 307.5 g | 915.4 g (1.5 eq) | 3.5 L | 3 hours | 88% | 95% |
| Pilot Scale (Projected) | 3 kg | 9.15 kg | 35 L | 3-5 hours | 85-90% | >95% |
| Production Scale (Projected) | 30 kg | 91.5 kg | 350 L | 4-6 hours | 80-88% | >97% |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Cis- and Trans-3-Hydroxy-3-methylcyclobutanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. For drug candidates and bioactive molecules, isomers—compounds with the same molecular formula but different structural arrangements—can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative framework for understanding the potential differences in bioactivity between the cis and trans isomers of 3-Hydroxy-3-methylcyclobutanecarboxylic acid.
The Role of Stereochemistry in Bioactivity
The rigid, puckered nature of the cyclobutane ring means that substituents in cis and trans configurations occupy distinct spatial positions.[3][4] This seemingly subtle difference can have a dramatic impact on how the molecule interacts with its biological target, such as a receptor or enzyme. A biological target's binding site is a specific three-dimensional space, and the "fit" of a molecule into this site is often a prerequisite for its activity. Consequently, one isomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.
Illustrative Comparison of Bioactivity in Analogous Cyclic Isomers
To exemplify the potential differences in bioactivity between cis and trans isomers, we can examine data from studies on analogous compounds, such as the cis and trans isomers of (±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), which have been shown to have distinct effects on excitatory amino acid receptors.[5]
Table 1: Comparative Bioactivity of Analogous Cis- and Trans-Cyclic Carboxylic Acid Derivatives
| Parameter | cis-Isomer Analog | trans-Isomer Analog | Reference |
| In Vitro Activity | |||
| Receptor Affinity (IC₅₀) | Potent displacer of [³H]CGS-19755 (NMDA receptor ligand) | Potent agonist for metabotropic excitatory amino acid receptors | [5] |
| In Vivo Activity | |||
| Convulsant Potency | High | Low (6-fold less potent than cis) | [5] |
| Excitotoxicity | Extensive dose-related neuronal degeneration | Minimal neuronal degeneration | [5] |
Note: The data presented in this table is for the analogous compound (±)-1-amino-1,3-cyclopentanedicarboxylic acid and is intended for illustrative purposes to highlight potential differences in bioactivity between cis and trans isomers.
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to characterize and compare the bioactivity of cis- and trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid. These protocols are based on standard assays used in pharmacological research.
1. Receptor Binding Assay (Competitive Displacement)
-
Objective: To determine the affinity of the cis and trans isomers for a specific receptor.
-
Methodology:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
Incubate the receptor preparation with a radiolabeled ligand known to bind to the target site.
-
In parallel incubations, add increasing concentrations of the unlabeled cis or trans isomer.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
The concentration of the test isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ indicates a higher binding affinity.
-
2. In Vivo Convulsant Activity Assay
-
Objective: To assess the potential excitatory effects of the isomers in a whole-animal model.
-
Methodology:
-
Administer graded doses of the cis or trans isomer to a cohort of laboratory animals (e.g., mice or rats) via a relevant route (e.g., intraperitoneal injection).
-
Observe the animals for a defined period for the onset, incidence, and severity of convulsive behaviors.
-
A dose-response curve can be generated to determine the median effective dose (ED₅₀) for inducing convulsions.
-
3. In Vivo Excitotoxicity Assay
-
Objective: To evaluate the potential for the isomers to cause neuron death due to excessive stimulation.
-
Methodology:
-
Administer the cis or trans isomer directly into a specific brain region of an anesthetized animal via stereotaxic injection.
-
After a set period (e.g., 7 days), euthanize the animal and prepare brain tissue sections.
-
Stain the sections with a marker for neuronal degeneration (e.g., Fluoro-Jade) or a general cell stain (e.g., cresyl violet).
-
Quantify the extent of neuronal loss in the injected region compared to a vehicle-injected control group.
-
Visualizing Isomer-Target Interactions
The differential bioactivity of cis and trans isomers can be conceptualized as a difference in their ability to "fit" into a biological target's binding pocket.
Conclusion
The stereochemical arrangement of substituents on a cyclobutane ring, as in the case of cis- and trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid, is a critical factor that can lead to significant differences in their biological activity. While specific data for these compounds is lacking, the principles of stereopharmacology and evidence from analogous cyclic molecules strongly suggest that the two isomers are likely to exhibit distinct pharmacological profiles. A thorough in vitro and in vivo evaluation of each isomer is essential to fully characterize their potential as bioactive agents or drug candidates. The experimental protocols and conceptual framework provided in this guide offer a starting point for such investigations.
References
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
efficacy of 3-Hydroxy-3-methylcyclobutanecarboxylic acid as a PROTAC linker
Assembling an effective Proteolysis-Targeting Chimera (PROTAC) is a tripartite endeavor, hinging on the synergy between a warhead for the protein of interest (POI), an E3 ligase ligand, and the often-underestimated linker that tethers them. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been workhorses in the field, there is a growing interest in rigid linkers to enhance PROTAC efficacy and pharmacokinetic properties. This guide provides a comparative overview of linker strategies, with a conceptual focus on the potential of rigid motifs like 3-Hydroxy-3-methylcyclobutanecarboxylic acid, in the context of established linker classes.
While specific experimental data for this compound as a PROTAC linker is not extensively available in publicly accessible literature, its rigid cyclobutane core represents a class of linkers designed to offer conformational constraint. This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex between the target protein, the PROTAC, and the E3 ligase, which can lead to more potent degradation.[1][2]
Comparative Analysis of PROTAC Linker Classes
The choice of linker is a critical determinant of a PROTAC's success, influencing its potency (DC50), maximal degradation (Dmax), solubility, and cell permeability.[3][] Below is a comparative summary of major linker classes.
| Linker Class | Representative Examples | Advantages | Disadvantages | Key Performance Indicators (Illustrative) |
| Flexible Linkers | Alkyl chains, Polyethylene glycol (PEG) | - Synthetically accessible- Good solubility (PEG)- Allows for broad conformational sampling | - High flexibility can lead to unproductive binding modes- Potential for higher entropic penalty upon binding- Susceptible to metabolism | DC50: 1-100 nMDmax: >90% |
| Rigid Linkers | Cycloalkanes (e.g., cyclobutane, piperidine, piperazine), Phenyl rings | - Conformational restriction can improve potency and selectivity- Enhanced metabolic stability- Can lead to more favorable physical properties | - More synthetically challenging- Less adaptable to different protein pairs- May require precise optimization of length and geometry | DC50: Sub-nM to low nMDmax: >90% |
| "Clickable" Linkers | Triazoles (from azide-alkyne cycloaddition) | - Facilitates rapid synthesis of PROTAC libraries- Metabolically stable | - The triazole ring can introduce specific interactions that may need to be considered in the design | DC50: Variable, dependent on overall structureDmax: Variable |
Note: The performance indicators are illustrative and can vary significantly based on the specific target, E3 ligase, and cellular context.
Experimental Protocols for PROTAC Evaluation
A robust evaluation of PROTAC efficacy requires a series of well-defined experiments.[5]
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[1][5]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.[5]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control. From this data, DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values can be calculated.[1][3]
Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[1][6]
-
Method: Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamics of binding, providing information on the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the ternary complex formation.[1]
-
Alternative Method: Surface Plasmon Resonance (SPR) can be used to assess the kinetics and affinity of the interactions. In a typical setup, the E3 ligase is immobilized, and the PROTAC is injected, followed by the injection of the target protein to observe ternary complex formation.[6]
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.[5]
-
Method: Assays like MTT or CellTiter-Glo® are commonly used.
-
Procedure: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations. After a specified incubation period, the assay reagent is added, and the signal (absorbance or luminescence) is measured to determine the percentage of viable cells relative to a control.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the evaluation of novel PROTACs.
References
A Comparative Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid and Other Cyclobutane Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of 3-Hydroxy-3-methylcyclobutanecarboxylic acid against other cyclobutane-based linkers and more common flexible linkers used in PROTAC design. By examining experimental data on the impact of linker rigidity and substitution, this guide aims to inform the rational design of next-generation protein degraders.
The Impact of Linker Rigidity: Lessons from Cyclobutane Stereoisomers
Recent studies have highlighted the significant role of linker rigidity in determining a PROTAC's biological activity. The conformational constraint imposed by a rigid linker can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and improved metabolic stability.
A key study investigating cis- and trans-cyclobutane linkers in PROTACs targeting the Polycomb Repressive Complex 2 (PRC2) revealed that the stereochemistry of the cyclobutane core has a profound impact on cellular permeability and degradation efficiency. Specifically, a PROTAC incorporating a cis-cyclobutane linker demonstrated significantly improved cell permeability compared to its trans-isomer. This difference was attributed to the ability of the cis-isomer to adopt a folded conformation, which masks polar surface area and facilitates passive diffusion across the cell membrane. In contrast, the trans-isomer exists in a more extended conformation, resulting in decreased permeability.
This finding underscores the principle that a linker's three-dimensional structure is a critical determinant of its performance, influencing not just the geometry of the ternary complex but also the molecule's ability to reach its intracellular target.
This compound: A Substituted Cyclobutane Linker
While direct comparative data for PROTACs containing a this compound linker is not yet widely available in the literature, we can infer its potential properties based on the principles of conformational analysis of substituted cycloalkanes.
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. Substituents on the ring can occupy either axial or equatorial positions. In a 1,3-disubstituted cyclobutane, such as the one derived from this compound, the substituents will adopt positions that minimize steric hindrance. For the this compound linker, the methyl and hydroxyl groups at the 3-position and the linkage to the rest of the PROTAC at the 1-position will influence the puckering of the ring and the preferred orientation of the connecting vectors.
The presence of the polar hydroxyl group and the methyl group can influence the linker's properties in several ways:
-
Solubility: The hydroxyl group can increase the hydrophilicity of the linker, potentially improving the solubility of the entire PROTAC molecule.
-
Conformational Rigidity: The substituents will further lock the cyclobutane ring into a preferred conformation, enhancing the rigidity of the linker.
-
Ternary Complex Interactions: The hydroxyl group could potentially form hydrogen bonds with the target protein or the E3 ligase, further stabilizing the ternary complex.
The precise impact of these features on degradation efficiency (DC50 and Dmax) and cell permeability would require empirical validation. However, the principles established with simpler cyclobutane linkers suggest that the defined three-dimensional structure of a this compound-based linker could offer advantages in pre-organizing the PROTAC for effective ternary complex formation.
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of different linker types in terms of their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| UNC7700 | EED | VHL | cis-cyclobutane | 111 | 84 | [1] |
| UNC7698 | EED | VHL | trans-cyclobutane | Less Potent | Lower | [1] |
| ARD-69 | Androgen Receptor | VHL | Piperidine/Piperazine | 0.86 (LNCaP cells) | >95 | Not explicitly cited |
| HY-168722 | PARP1 | CRBN | Piperidine-based | 58.14 | Not Reported | Not explicitly cited |
| D6 | PARP1 | CRBN | Nitrogen Heterocycle | 25.23 | Not Reported | Not explicitly cited |
| iRucaparib-AP5 | PARP1 | Pomalidomide | PEG-based | 36 | ~90 | Not explicitly cited |
| PROTAC with 21-atom linker | TBK1 | VHL | Alkyl/Ether | 3 | 96 | [2] |
| PROTAC with 29-atom linker | TBK1 | VHL | Alkyl/Ether | 292 | 76 | [2] |
Key Observations:
-
Rigid linkers, such as those containing cyclobutane, piperidine, or piperazine moieties, can lead to highly potent PROTACs with low nanomolar DC50 values.
-
The stereochemistry of rigid linkers, as seen in the cis- and trans-cyclobutane examples, can have a dramatic effect on PROTAC performance.
-
Flexible PEG and alkyl/ether linkers can also be highly effective, but their optimal length is target-dependent and requires empirical optimization.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Chloroalkane Penetration Assay (CAPA)
This assay measures the cytosolic penetration of a molecule.
-
Cell Culture:
-
Use cells stably expressing a HaloTag protein in the cytosol.
-
-
Pulse Step:
-
Treat the cells with the chloroalkane-tagged PROTAC linker fragment for a defined period.
-
-
Wash Step:
-
Remove the unbound compound by washing the cells.
-
-
Chase Step:
-
Add a cell-impermeable, fluorescently labeled chloroalkane dye that will bind to any unoccupied HaloTag protein.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry to quantify the fluorescence. A lower fluorescence signal indicates higher penetration of the test compound.
-
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR):
-
Immobilization:
-
Immobilize the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the second protein over the sensor chip to measure the formation and stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation:
-
Place a solution of the target protein or E3 ligase in the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the PROTAC solution into the protein solution.
-
-
Data Analysis:
-
Measure the heat released or absorbed during the binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
To study ternary complex formation, the protein in the cell can be pre-saturated with the second protein partner.
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC linker evaluation.
Caption: Structural comparison of different PROTAC linkers.
References
A Comparative Guide to the Structure-Activity Relationship of Small Molecule Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical and high-priority target in cancer therapy.[1] Its overexpression is implicated in the survival of various tumor cells and is associated with resistance to conventional chemotherapies and even other targeted therapeutics, such as Bcl-2 inhibitors.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of several prominent classes of small molecule Mcl-1 inhibitors, supported by quantitative experimental data.
While the initial topic of interest was the structure-activity relationship of 3-Hydroxy-3-methylcyclobutanecarboxylic acid derivatives, a comprehensive search of the scientific and patent literature did not yield sufficient public data to construct a detailed comparative guide on this specific chemical series. However, the principles of structure-based drug design and SAR are universal. Therefore, this guide focuses on the well-documented and clinically relevant area of small molecule Mcl-1 inhibitors, for which a wealth of comparative data exists. This allows for a thorough examination of SAR principles and experimental methodologies as requested.
Mechanism of Action: Restoring Apoptosis
Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, particularly Bak and Bax.[3] This prevents their oligomerization at the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.[4] Small molecule Mcl-1 inhibitors are designed as BH3 mimetics. They bind with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[2] The subsequent release and activation of Bak and Bax lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.[2][5]
Below is a diagram illustrating the Mcl-1 signaling pathway and the mechanism of its inhibitors.
Comparative Analysis of Mcl-1 Inhibitors
The development of potent and selective Mcl-1 inhibitors has led to several distinct chemical scaffolds. This section compares the biochemical and cellular activities of representative Mcl-1 inhibitors.
Quantitative Comparison of Binding Affinities and Cellular Potency
The efficacy of Mcl-1 inhibitors is primarily determined by their binding affinity to Mcl-1 and their ability to induce apoptosis in Mcl-1-dependent cancer cell lines. The following tables summarize key quantitative data for prominent Mcl-1 inhibitors.
Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors
| Compound | Scaffold Type | Mcl-1 Ki (nM) | Bcl-2 IC50 (µM) | Bcl-xL IC50 (µM) | Reference(s) |
| AMG-176 | Macrocycle | 0.13 | >10 | >10 | [6][7] |
| S63845 | Thienopyrimidine | <1.2 | >10 | >10 | [8] |
| AZD5991 | Macrocycle | 0.13 | 20 | 36 | [9][10] |
| A-1210477 | Thienopyrimidine | 0.43 | >44 | 4.1 | [8] |
| MI-223 | Indole-2-carboxylic acid | 55 | 0.87 | >15 | [11] |
Table 2: Cellular Activity of Mcl-1 Inhibitors in Mcl-1-Dependent Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | Cellular IC50/EC50 (nM) | Assay Type | Reference(s) |
| AMG-176 | MOLM-13 (AML) | 3.9 | Cell Viability | [12] |
| S63845 | H929 (Multiple Myeloma) | <100 | Cell Viability | [8] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | 33 | Caspase Activity | [13] |
| AZD5991 | MV4;11 (AML) | 24 | Caspase Activity | [13] |
| A-1210477 | H929 (Multiple Myeloma) | ~2,000 | Cell Viability | [8] |
Structure-Activity Relationship (SAR) Insights
The development of potent Mcl-1 inhibitors has been guided by structure-based design, often starting from fragment screening and iterative optimization.
-
Macrocyclic Scaffolds (e.g., AMG-176, AZD5991): A key strategy in developing potent Mcl-1 inhibitors has been the use of macrocyclization.[14] This approach pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the BH3 groove of Mcl-1.[14] This has led to compounds with picomolar to sub-nanomolar binding affinities.[6][9]
-
Thienopyrimidine Derivatives (e.g., S63845, A-1210477): This class of inhibitors was identified through fragment-based screening and optimized using structural information from X-ray crystallography.[15] Key interactions involve the carboxylate group anchoring the molecule within the binding pocket. The introduction of steric hindrance along a biaryl axis was a crucial modification to achieve high selectivity for Mcl-1 over other Bcl-2 family members.[15]
-
Indole-2-Carboxylic Acids (e.g., MI-223): Fragment-based methods also identified indole-based scaffolds as effective Mcl-1 binders.[11] The SAR for this series demonstrated that substitutions at specific positions of the indole ring and the nature of linked aromatic groups significantly impact binding affinity and selectivity.[11]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are outlines of key experimental protocols used in the evaluation of Mcl-1 inhibitors.
General Workflow for Mcl-1 Inhibitor Screening
The following diagram illustrates a typical workflow for the discovery and characterization of novel Mcl-1 inhibitors.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This assay is widely used to determine the binding affinity of inhibitors to Mcl-1 in a high-throughput format.[16]
Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to the Mcl-1 protein. Small, unbound fluorescent peptides tumble rapidly in solution, leading to low fluorescence polarization. When bound to the larger Mcl-1 protein, the tumbling rate decreases, resulting in higher fluorescence polarization.[16] An inhibitor will compete with the fluorescent peptide for binding to Mcl-1, causing a decrease in polarization.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)
-
Assay buffer (e.g., HEPES buffer)
-
Test compounds (Mcl-1 inhibitors)
-
384-well black, non-binding microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.[17]
-
Add the diluted test compounds to the respective wells. Include controls for maximum polarization (Mcl-1 + peptide, no inhibitor) and minimum polarization (peptide only).[17]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.[17]
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[17]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (e.g., Resazurin Reduction Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).[18]
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The amount of fluorescence is proportional to the number of viable cells.[18]
Materials:
-
Mcl-1-dependent cancer cell line (e.g., H929, MOLM-13)
-
Complete cell culture medium
-
Test compounds (Mcl-1 inhibitors)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
Add the resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., ~560 nm/590 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 3: Caspase-3/7 Activation Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.[19]
Principle: The assay utilizes a substrate for caspase-3 and -7 that is coupled to a DNA-binding dye. In apoptotic cells, activated caspases cleave the substrate, releasing the dye, which then binds to DNA and fluoresces.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (Mcl-1 inhibitors)
-
Caspase-3/7 reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent)
-
96-well plates
-
Live-cell imaging system (e.g., IncuCyte®) or fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Prepare the test compounds at various concentrations in the culture medium containing the caspase-3/7 reagent.
-
Add the treatment solutions to the cells.
-
Place the plate in a live-cell imaging system and acquire images (phase-contrast and green fluorescence) at regular intervals (e.g., every 2-3 hours) for 24-72 hours.[19]
-
Analyze the images to quantify the number of green fluorescent (apoptotic) cells over time.
-
Generate dose-response curves at a specific time point to determine the EC50 for caspase activation.
Conclusion
The development of small molecule inhibitors of Mcl-1 represents a significant advancement in targeted cancer therapy. The diverse chemical scaffolds, including macrocycles and various heterocyclic systems, highlight the power of structure-based drug design in tackling challenging protein-protein interactions. The comparative data presented in this guide underscore the key structural features that contribute to high potency and selectivity. The detailed experimental protocols provide a framework for the robust evaluation of novel Mcl-1 inhibitors, facilitating further research and development in this critical area of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AZD5991 [openinnovation.astrazeneca.com]
- 14. Practical Fragments: Fragments in the clinic: AZD5991 [practicalfragments.blogspot.com]
- 15. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. rsc.org [rsc.org]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Cyclobutane Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis and characterization of cyclobutane isomers present a significant challenge in chemical and pharmaceutical research due to their often subtle structural differences. The selection of an appropriate analytical technique is paramount for accurate identification, quantification, and stereochemical assignment. This guide provides a comparative analysis of the most common analytical techniques employed for the study of cyclobutane isomers, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the key performance metrics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of cyclobutane isomers.
| Technique | Principle of Separation/Analysis | Applicability to Cyclobutane Isomers | Strengths | Limitations | Typical Quantitative Data |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Effective for volatile and thermally stable cyclobutane derivatives. Separation of cis/trans isomers is often achievable. | High resolution, sensitivity, and reproducibility. Well-established methods and libraries. | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Retention Time (RT) differences between isomers (e.g., several minutes).[1][2][3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Applicable to a wide range of cyclobutane isomers, including non-volatile and thermally labile compounds. Chiral stationary phases can separate enantiomers.[4] | Versatile, applicable to a broad range of compounds. Preparative scale separation is possible. | Lower resolution compared to capillary GC for some isomers. Can be more complex to develop methods. | Retention Time (RT) or Retention Volume (RV) differences, Resolution (Rs) values (e.g., Rs > 1.5 for baseline separation).[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the magnetic properties of atomic nuclei. | Powerful for unambiguous structure elucidation and stereochemical assignment (cis/trans, head-to-head/head-to-tail). | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS. Complex spectra may require advanced techniques for interpretation. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, Nuclear Overhauser Effect (NOE) correlations.[7][8][9][10][11][12] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z). | Provides molecular weight information and structural details through fragmentation patterns. Can be coupled with GC, LC, or ion mobility for isomer separation. | High sensitivity and specificity. Provides molecular weight information. Tandem MS (MS/MS) aids in structural elucidation. | May not distinguish between isomers without a separation technique. Fragmentation patterns can be similar for some isomers. | Mass-to-charge ratio (m/z) of molecular ions and characteristic fragment ions.[13][14][15][16][17] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase, followed by mass analysis. | Can separate isomers that are difficult to resolve by chromatography alone, based on their different shapes. | Provides an additional dimension of separation based on collision cross-section (CCS). High reproducibility of CCS values.[18][19][20][21] | CCS databases are still growing. Instrumentation is less common than standard MS. | Collision Cross-Section (CCS) values in Ų.[22] |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of cyclobutane isomers using various techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cyclobutane Isomers
-
Objective: To separate and identify volatile cyclobutane isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often a good starting point. For more challenging separations, a more polar column may be required.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution (in a volatile solvent like hexane or dichloromethane) is injected in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). The specific program will depend on the volatility of the isomers.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Isomers are identified based on their retention times and unique mass spectral fragmentation patterns. Library matching (e.g., NIST) can aid in identification.[23][24][25][26]
2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Cyclobutane Diastereomers
-
Objective: To separate diastereomeric cyclobutane derivatives.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector or coupled to a mass spectrometer (LC-MS).
-
Column: A normal-phase silica gel column or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size) can be used. The choice depends on the polarity of the analytes.
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). The ratio is optimized to achieve separation.
-
Reversed Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analytes absorb, or by mass spectrometry.
-
Data Analysis: Diastereomers are identified by their distinct retention times. Resolution (Rs) between peaks is calculated to assess the quality of separation.[5][6][27][28][29]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
-
Objective: To determine the stereochemistry (e.g., cis/trans) of substituted cyclobutane isomers.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of protons. The chemical shifts and coupling constants (J-values) of the cyclobutane ring protons are highly dependent on their stereochemical relationship. For example, cis and trans vicinal coupling constants in cyclobutanes can vary significantly.[10]
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): Crucial for determining through-space proximity of protons, which directly relates to the stereochemistry. For instance, a strong NOE between two substituents on the cyclobutane ring would indicate they are on the same face (cis).[8][9]
-
-
Data Analysis: The combination of chemical shifts, coupling constants, and NOE correlations allows for the unambiguous assignment of the relative stereochemistry of the isomers.[30]
4. Liquid Chromatography-Mass Spectrometry (LC-MS) for the Analysis of Complex Mixtures
-
Objective: To separate and identify cyclobutane isomers in a complex matrix.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).
-
LC Conditions: Similar to the HPLC protocol, but often using smaller particle size columns (e.g., sub-2 µm) for better resolution and faster analysis times (UHPLC).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is common for polar molecules, in either positive or negative ion mode.
-
Mass Analysis: Full scan mode to detect all ions, and tandem MS (MS/MS) or data-dependent acquisition to obtain fragmentation spectra for structural confirmation.
-
-
Data Analysis: Isomers are first separated by LC and then detected by MS. The retention time, accurate mass of the molecular ion, and fragmentation pattern are used for identification and confirmation.[31][32][33]
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of cyclobutane isomers and the logical relationship between different analytical techniques.
Caption: General experimental workflow for the analysis of cyclobutane isomers.
Caption: Logical relationship between analytical goals and techniques.
References
- 1. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu (België) [shimadzu.be]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. reddit.com [reddit.com]
- 13. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- 19. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Application of Ion Mobility Spectrometry and the Derived Collision Cross Section in the Analysis of Environmental Organic Micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. METLIN-CCS: an ion mobility spectrometry collision cross section database - PMC [pmc.ncbi.nlm.nih.gov]
- 23. whitman.edu [whitman.edu]
- 24. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. Standardized SPME-GC-MS Protocol for the Detection of Volatile and Semi-Volatile Compounds in Human Serum [protocols.io]
- 26. mdpi.com [mdpi.com]
- 27. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lcms.cz [lcms.cz]
- 29. csfarmacie.cz [csfarmacie.cz]
- 30. mdpi.com [mdpi.com]
- 31. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 32. rit.edu [rit.edu]
- 33. rsc.org [rsc.org]
A Comparative Guide to the Validation of NMR Spectroscopy for Determining Cyclobutane Stereochemistry
The precise determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. For cyclic systems like cyclobutanes, understanding the spatial arrangement of substituents is crucial for predicting their physical, chemical, and biological properties. While X-ray crystallography has traditionally been the gold standard for unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile alternative, particularly for samples in solution. This guide provides a comparative overview of various NMR techniques for determining the stereochemistry of cyclobutanes, supported by experimental data and protocols.
Core NMR Techniques for Stereochemical Analysis
The stereochemistry of cyclobutanes can be effectively determined using a combination of NMR experiments that probe through-space and through-bond interactions. The primary techniques employed are the Nuclear Overhauser Effect (NOE), J-coupling analysis, and Residual Dipolar Couplings (RDCs).
1. Nuclear Overhauser Effect (NOE) Spectroscopy
The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[1][2] This phenomenon is invaluable for determining the relative stereochemistry of substituents on a cyclobutane ring. A strong NOE correlation between two protons indicates their spatial proximity, which can differentiate between cis and trans isomers. For instance, in a disubstituted cyclobutane, an NOE between two substituent protons would confirm a cis relationship. Two-dimensional NOE spectroscopy (NOESY) is a common experiment used to detect these through-space interactions.[3][4][5]
2. J-Coupling (Scalar Coupling) Analysis
J-coupling, or scalar coupling, arises from the interaction of nuclear spins mediated by bonding electrons.[6] The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. In cyclobutanes, the puckered nature of the ring leads to a range of dihedral angles, which in turn results in characteristic J-coupling values for cis and trans protons. However, due to the fluxional nature of the cyclobutane ring, these coupling constants can be "rather erratic".[7] Vicinal cis and trans coupling constants in cyclobutanes can vary widely, with ranges of approximately 4.6–11.5 Hz and 2.0–10.7 Hz, respectively.[7][8] Despite this variability, careful analysis of coupling constants, often in conjunction with computational modeling, can provide valuable insights into the ring's conformation and the relative stereochemistry of its substituents.[9]
3. Residual Dipolar Couplings (RDCs)
Residual dipolar couplings (RDCs) provide long-range structural information by measuring the magnetic dipole-dipole interactions between nuclei in a partially aligned medium, such as a liquid crystal.[10][11] Unlike NOEs, which are distance-dependent, RDCs provide information about the orientation of internuclear vectors relative to the external magnetic field.[12][13] This makes RDCs particularly powerful for determining the relative orientation of distant parts of a molecule, which can be crucial for establishing the overall stereochemistry of complex cyclobutane-containing structures.[14]
Comparative Data of NMR Parameters for Cyclobutane Stereochemical Analysis
The following table summarizes typical NMR parameters used to differentiate between cis and trans isomers of substituted cyclobutanes.
| NMR Parameter | cis-Isomer | trans-Isomer | Remarks |
| NOE | Strong NOE between substituent protons | No NOE between substituent protons | Most reliable indicator of relative stereochemistry. |
| ³JHH (vicinal) | 4.6–11.5 Hz[7][8] | 2.0–10.7 Hz[7][8] | Ranges can overlap due to ring puckering and substituent effects. |
| ²JHH (geminal) | -10.9 to -14.4 Hz[8] | -10.9 to -14.4 Hz[8] | Less informative for stereochemistry but can indicate ring strain. |
Experimental Protocols
1. Sample Preparation
-
Dissolve the cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
For RDC measurements, the sample is dissolved in a liquid crystal medium (e.g., a mixture of DMPC/DHPC bicelles or a stretched polystyrene gel).[10]
2. NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.
-
COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks and measure J-coupling constants.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 300-800 ms to observe through-space correlations. The presence or absence of cross-peaks between substituent protons will help determine their relative stereochemistry.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment can be used to correlate protons with their directly attached carbons, aiding in resonance assignment.
-
RDC Measurement: For partially aligned samples, acquire 1D or 2D spectra to measure the splitting of signals due to residual dipolar couplings. The difference in splitting between the aligned and isotropic samples provides the RDC value.[11]
Comparison with X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution[15][16] | Crystalline solid[16][17] |
| Structural Information | Provides information on conformation and dynamics in solution.[15][16] | Provides a static, time-averaged structure in the solid state.[17] |
| Sample Requirements | Requires soluble, pure samples. No need for crystallization.[15] | Requires well-ordered single crystals, which can be difficult to obtain.[16] |
| Hydrogen Atoms | Directly observable.[17] | Generally not observed due to low electron density.[18] |
| Through-space interactions | NOEs provide direct evidence of through-space proximity. | Inferred from the crystal lattice packing. |
| Limitations | Can be challenging for very complex or poorly soluble molecules. | The crystal structure may not represent the solution-state conformation. |
Visualizations
Conclusion
NMR spectroscopy offers a robust and multifaceted approach to the stereochemical analysis of cyclobutanes in solution. The combination of NOE, J-coupling, and RDC data provides a comprehensive picture of the molecule's three-dimensional structure. While challenges can arise from the conformational flexibility of the cyclobutane ring, a careful and integrated analysis of various NMR parameters often leads to unambiguous stereochemical assignments. The ability to study molecules in their native solution state provides a significant advantage over solid-state methods like X-ray crystallography, making NMR an indispensable tool for researchers in organic chemistry, medicinal chemistry, and drug development.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. news-medical.net [news-medical.net]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. people.bu.edu [people.bu.edu]
A Comparative Guide to PROTAC Efficacy: The Pivotal Role of Linker Length and Composition
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. While the warhead (targeting the Protein of Interest, POI) and the E3 ligase ligand are key components, the linker connecting them is far from a passive spacer. Its length, composition, and rigidity profoundly influence the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules.[1] This guide provides an objective comparison of how linker characteristics impact PROTAC activity, supported by experimental data and detailed methodologies.
The Multifaceted Role of the PROTAC Linker
The linker in a PROTAC molecule is an active modulator of the ternary complex formation between the target protein and the E3 ligase.[2] Its properties directly influence the stability and conformation of this complex, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target.[2] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target, while a suboptimal linker can lead to steric hindrance or a non-productive orientation, diminishing efficacy.[2][3]
Key functions influenced by the linker include:
-
Ternary Complex Formation and Stability: The linker's length and flexibility are critical for allowing the formation of a stable and productive POI-PROTAC-E3 ligase ternary complex.[4] Linkers that are too short may prevent the complex from forming due to steric clashes, while those that are too long can lead to unproductive binding.[1][3]
-
Physicochemical Properties: The linker's composition affects the entire molecule's solubility, cell permeability, and metabolic stability.[3][5] For instance, polyethylene glycol (PEG) linkers can enhance solubility, whereas alkyl chains are more hydrophobic.[1][4]
-
Selectivity and Potency: The rigidity and composition of the linker can pre-organize the PROTAC into a bioactive conformation, enhancing potency and even selectivity for the target protein.[4]
Quantitative Data Summary
The following tables summarize the performance of various PROTACs, highlighting the impact of linker length and composition on degradation efficacy, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Effect of Linker Length on PROTAC Efficacy
| PROTAC Example | Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line | Reference |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether | <12 | No Degradation | N/A | N/A | [4][6] |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | N/A | [4][6] |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% | N/A | [6] |
| BTK Degrader | BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 nM | Potent | Ramos | [6] |
Table 2: Effect of Linker Composition on PROTAC Efficacy
| PROTAC Example | Target | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Key Observation | Reference |
| ARD-69 | AR | VHL | Alkyl + Pyridine/Piperidine | Potent | >90% | N/A | Ionizable motif improved solubility | [6] |
| QCA570 | BRD4 | CRBN | Rigid (Ethynyl group) | 3-6 fold ↑ vs flexible | >90% | MOLM13, MV4;11 | Rigidity enhanced potency in specific cell lines | [6] |
| IRAK4 Degrader | IRAK4 | VHL | Rigid (Spirocyclic) | 2x ↑ vs flexible | >90% | N/A | Rigidity doubled degradation activity | [4] |
| HDAC3 Degrader | HDAC3 | VHL | Flexible (Amide) | 0.64 µM | >90% | HCT116 | Potent but less selective degradation | [4] |
Diagrams and Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Linker Design Logic
This diagram outlines the key considerations and choices in designing a PROTAC linker.
Caption: Key parameters influencing linker design and overall PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing PROTAC efficacy. The following are generalized methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[5][7]
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, Ramos) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration, typically 18-24 hours.[4] Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[5]
-
Data Analysis: Quantify band intensities. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[5]
Protocol 2: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay verifies the formation of the POI-PROTAC-E3 ligase complex within the cell.
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration for a shorter duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.[7]
-
Data Analysis: Probe the membrane with antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase IP (and vice-versa) in PROTAC-treated samples confirms ternary complex formation.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the target protein is marked for degradation by the ubiquitin-proteasome system.
-
Cell Co-treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and perform an immunoprecipitation for the target protein as described in Protocol 2.[7]
-
Western Blot: Elute the immunoprecipitated protein and run a Western blot.
-
Detection: Probe the membrane with an antibody against ubiquitin.[7]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the target protein.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
A Comparative Guide to the Biological Evaluation of Novel 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the biological evaluation of novel 3-hydroxy-3-methylcyclobutanecarboxylic acid derivatives, offering a comparative analysis based on available data and established methodologies for similar compounds. While extensive comparative studies on a wide range of these specific derivatives are not abundantly available in publicly accessible literature, this document synthesizes existing information and proposes a structured approach for future research and data presentation.
Overview and Current Landscape
This compound and its derivatives represent a unique structural motif in medicinal chemistry. The cyclobutane ring introduces conformational constraints that can be exploited for specific binding to biological targets. Research into analogous compounds, such as cyclic homologues of 3-hydroxy-3-methylglutaric acid, has explored their potential in modulating cholesterol and fatty acid biosynthesis.
Initial studies on related compounds have shown that they can inhibit the incorporation of acetate into cholesterol and fatty acids in rat liver slices at a concentration of 5 x 10
−3
M. However, these early derivatives were found to lack specific inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol synthesis[1]. This highlights the need for further structural modifications and comprehensive biological evaluations to unlock the full therapeutic potential of this class of compounds.
Comparative Biological Activity
To facilitate a clear comparison of novel this compound derivatives, it is crucial to present quantitative data in a structured format. The following tables provide a template for summarizing key performance indicators against relevant benchmarks or alternative compounds.
Table 1: In Vitro Enzyme Inhibition
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Fold Difference |
| Derivative A | HMG-CoA Reductase | Data | Atorvastatin | Data | Data |
| Derivative B | AKT Kinase | Data | MK-2206 | Data | Data |
| Derivative C | Cyclooxygenase-2 (COX-2) | Data | Celecoxib | Data | Data |
| Alternative X | HMG-CoA Reductase | Data | Atorvastatin | Data | Data |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound ID | Cell Line (e.g., MCF-7) | GI₅₀ (µM) | Cell Line (e.g., A549) | GI₅₀ (µM) | Normal Cell Line (e.g., MRC-5) | CC₅₀ (µM) | Selectivity Index (SI) |
| Derivative A | Data | Data | Data | Data | Data | Data | Data |
| Derivative B | Data | Data | Data | Data | Data | Data | Data |
| Derivative C | Data | Data | Data | Data | Data | Data | Data |
| Doxorubicin | Data | Data | Data | Data | Data | Data | Data |
Table 3: Anti-inflammatory Activity
| Compound ID | Assay | Endpoint | EC₅₀ (µM) | Positive Control | Control EC₅₀ (µM) |
| Derivative A | LPS-stimulated RAW 264.7 macrophages | NO production | Data | Indomethacin | Data |
| Derivative B | LPS-stimulated RAW 264.7 macrophages | IL-6 secretion | Data | Dexamethasone | Data |
| Derivative C | Human Whole Blood Assay | PGE₂ production | Data | Aspirin | Data |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the validation of research findings. Below are standard protocols for key biological assays.
HMG-CoA Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the novel derivatives against HMG-CoA reductase.
Methodology:
-
Enzyme Preparation: Recombinant human HMG-CoA reductase is expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, DTT, NADPH, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of the HMG-CoA substrate.
-
Detection: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the derivatives against cancerous and non-cancerous cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values are determined.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To evaluate the anti-inflammatory potential of the derivatives by measuring their effect on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research designs.
Caption: A generalized workflow for the synthesis and biological evaluation of novel 3-hydroxy-3-methylcyclobutanecarboxamide derivatives.
Caption: The PI3K/AKT signaling pathway, a potential target for novel this compound derivatives in cancer therapy.
Conclusion and Future Directions
The exploration of novel this compound derivatives is an emerging area with the potential to yield new therapeutic agents. While current publicly available data is limited, the structural features of these compounds warrant further investigation. A systematic approach to their synthesis and biological evaluation, guided by the principles and protocols outlined in this guide, will be instrumental in elucidating their structure-activity relationships and identifying lead candidates for further development. Future research should focus on diversifying the substitutions on the cyclobutane ring and the carboxylic acid moiety to explore a wider chemical space and biological target landscape. Comparative studies with established drugs and other investigational compounds will be crucial in positioning these novel derivatives within the therapeutic armamentarium.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Procedural Guide
For Immediate Reference: Treat 3-Hydroxy-3-methylcyclobutanecarboxylic acid as a hazardous chemical. The primary disposal route is through an approved hazardous waste disposal plant. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. While no specific safety data sheet (SDS) for this compound is readily available, information from structurally similar chemicals suggests it should be handled with care.
Presumed Hazard Profile
Based on the safety data for related compounds such as 3-Hydroxybutyric acid and Cyclobutanecarboxylic acid, this compound should be presumed to have the following hazards:
-
Causes severe skin burns and eye damage.[1]
-
Harmful if swallowed.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Although one source suggests no obvious toxicity, it is crucial to adhere to standard laboratory safety practices and handle the compound as potentially hazardous.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information, with some data predicted or based on related compounds.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | ChemBK[2] |
| Molar Mass | 130.14 g/mol | ChemBK[2] |
| Boiling Point (Predicted) | 270.4 ± 33.0 °C | ChemBK[2] |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | ChemBK[2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | Sigma-Aldrich |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. | Sigma-Aldrich[1] |
Experimental Protocols
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound.
-
Eye Protection: Chemical splash goggles are mandatory.[3]
-
Hand Protection: Wear suitable protective gloves.[3]
-
Skin and Body Protection: A lab coat or apron is required.[3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
Spill Management Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a universal binder.[3] For solid spills, carefully sweep or vacuum the material.[4] Avoid creating dust.
-
Collection: Place the absorbed or swept material into a clearly labeled, sealed, and compatible hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. The initial rinsate should be collected as hazardous waste.
Waste Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5]
-
The label should include the chemical name ("this compound"), the concentration, and the appropriate hazard warnings (e.g., "Corrosive").
-
Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[1][3]
-
-
Empty Container Management:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The first rinse must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled.
-
-
Request for Pickup:
Neutralization of Dilute Aqueous Solutions (Expert Use Only):
For very small quantities of dilute, non-hazardous (based on other contaminants) aqueous solutions, neutralization may be an option, but only if permitted by your institution's EH&S department .[7]
-
Consult EH&S: Always obtain prior approval from your institution's safety office.
-
Procedure: In a fume hood and wearing appropriate PPE, slowly add the acidic solution to a large volume of a suitable neutralizing agent (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) with constant stirring.[7]
-
pH Monitoring: Monitor the pH of the solution. The final pH should be between 5.5 and 9.5.[7]
-
Disposal: If the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the drain with a large volume of water (at least 20 parts water).[7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS: 16286-86-5). While no specific toxicity or danger has been reported for this compound, it is imperative to adhere to rigorous safety protocols to avoid direct contact with skin and eyes, as well as inhalation.[1] The following procedures are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles.[2][3] | To protect against potential splashes that could cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile).[2][3] | To prevent skin contact, which may cause irritation or burns.[4] Always inspect gloves for signs of degradation before use. |
| Body | A knee-length laboratory coat.[3] For larger quantities or increased risk of splashing, consider a disposable gown made of polyethylene-coated polypropylene.[2] | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[5][6] | To prevent inhalation of potentially irritating airborne particles. |
| Feet | Closed-toe shoes.[3] | To protect feet from accidental spills. |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this chemical in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][6]
Handling Procedures:
Storage:
-
Keep the container tightly closed to prevent contamination.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal Plan:
-
Dispose of the chemical and any contaminated materials in a suitable, labeled container for hazardous waste.[5][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the material down the drain.[7]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[7]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
